Methyl 2-chloroquinoline-4-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-chloroquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-6-10(12)13-9-5-3-2-4-7(8)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKVCCWVZWZXKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409645 | |
| Record name | methyl 2-chloroquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24811758 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
62482-26-2 | |
| Record name | methyl 2-chloroquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-chloroquinoline-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-chloroquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for Methyl 2-chloroquinoline-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic route for clarity.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring a reactive chlorine atom and an ester functional group on the quinoline scaffold, allows for diverse chemical modifications. This guide focuses on a reliable and commonly employed two-step synthetic route, commencing with the formation of 2-chloroquinoline-4-carboxylic acid, followed by its esterification.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-chloroquinoline-4-carboxylic acid. This can be accomplished via several methods, with one of the most common being the chlorination of 2-hydroxyquinoline-4-carboxylic acid. The subsequent step is the esterification of the carboxylic acid to yield the final product.
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloroquinoline-4-carboxylic acid
This procedure details the chlorination of 2-hydroxyquinoline-4-carboxylic acid using phosphorus oxychloride (POCl3).[1]
Materials:
-
2-Hydroxyquinoline-4-carboxylic acid
-
Phosphorus oxychloride (POCl3)
-
Crushed ice
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-hydroxyquinoline-4-carboxylic acid (1 equivalent) and phosphorus oxychloride (10-15 equivalents) is prepared.
-
The mixture is heated to reflux and maintained at this temperature for 1 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The reaction mixture is then carefully and slowly poured onto a generous amount of crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and the release of HCl gas.
-
The precipitated solid is collected by vacuum filtration.
-
The solid is washed thoroughly with deionized water to remove any residual acid.
-
The product, 2-chloroquinoline-4-carboxylic acid, is dried under high vacuum.
Step 2: Synthesis of this compound
This protocol describes the Fischer esterification of 2-chloroquinoline-4-carboxylic acid.
Materials:
-
2-Chloroquinoline-4-carboxylic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H2SO4)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Ethyl acetate or other suitable organic solvent for extraction
Procedure:
-
To a solution of 2-chloroquinoline-4-carboxylic acid (1 equivalent) in an excess of methanol, a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) is carefully added.[2][3]
-
The reaction mixture is heated to reflux and maintained for several hours (typically 4-8 hours), with the reaction progress monitored by TLC.[3]
-
Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent such as ethyl acetate and washed sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Data Presentation
The following tables summarize the quantitative data for the key compounds in this synthesis.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | 189.17 | White to off-white solid | 335-340[4] |
| 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | 207.62 | White solid | 254-257[5] |
| This compound | C11H8ClNO2 | 221.64 | Pale-yellow crystals | 59[6] |
Table 2: Reaction Conditions and Yields
| Reaction Step | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Chlorination | POCl3 | None (POCl3 as reagent and solvent) | 1-24 h | Reflux | 87-87.5[1] |
| Esterification | Methanol, H2SO4 (cat.) | Methanol | 4-8 h | Reflux | ~50 (for a similar compound)[6] |
Table 3: Spectroscopic Data for 2-Chloroquinoline-4-carboxylic acid
| Type | Data |
| ¹H NMR (CDCl₃, 300 MHz) | δ 8.67 (d, 1H, J = 8.4 Hz), 7.91 (d, 1H, J = 8.1 Hz), 7.83 (s, 1H), 7.67 (t, 1H, J = 7.2 Hz), 7.54 (t, 1H, J = 7.2 Hz)[1] |
| LCMS (m/z) | 208 ([M+H]⁺)[1] |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from starting materials to the purified final product.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound presented in this guide provides a robust and reproducible method for obtaining this important chemical intermediate. The two-step process, involving chlorination followed by esterification, is a well-established route in organic synthesis. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry, facilitating the efficient production of this key building block for further molecular exploration.
References
- 1. 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Properties of Methyl 2-chloroquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-chloroquinoline-4-carboxylate is a vital heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural features, characterized by a reactive chlorine atom at the 2-position and an ester group at the 4-position of the quinoline core, make it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and key reactions of this compound, offering detailed experimental protocols and logical frameworks to facilitate its application in research and development.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 62482-26-2 | [1] |
| Molecular Formula | C₁₁H₈ClNO₂ | [1] |
| Molecular Weight | 221.64 g/mol | [1] |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Solubility | Soluble in common organic solvents (inferred) |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While a dedicated public spectral database for this specific compound is not available, the expected spectral features can be predicted based on the analysis of its constituent functional groups and related quinoline structures.
2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the methyl protons of the ester group. The protons on the benzene ring portion of the quinoline system will likely appear as a complex multiplet in the aromatic region (δ 7.5-8.5 ppm). The proton at the 3-position will likely be a singlet in a similar region. The methyl protons of the ester group are expected to appear as a sharp singlet further upfield, typically around δ 4.0 ppm.
2.2. ¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 165-175 ppm. The carbon atoms of the quinoline ring will appear in the aromatic region (δ 120-150 ppm), with the carbon bearing the chlorine atom (C2) and the carbon attached to the ester group (C4) showing characteristic shifts influenced by these substituents. The methyl carbon of the ester group will be observed at a higher field, typically around δ 52 ppm.
2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C-Cl stretching vibration will likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.
2.4. Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For this compound, the molecular ion peak would be expected at m/z 221, with an isotopic peak at m/z 223 due to the presence of the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, the entire ester group (-COOCH₃), and the chlorine atom.
Synthesis and Reactivity
This compound is typically synthesized from its corresponding carboxylic acid, 2-chloroquinoline-4-carboxylic acid. The reactivity of this compound is dominated by the electrophilic nature of the quinoline ring, particularly at the 2-position, and the chemistry of the ester functionality.
3.1. Synthesis
The primary route for the synthesis of this compound is the esterification of 2-chloroquinoline-4-carboxylic acid.
Experimental Protocol: Fischer Esterification of 2-chloroquinoline-4-carboxylic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloroquinoline-4-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-30 mL per gram of carboxylic acid).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
3.2. Key Reactions
The chemical reactivity of this compound is primarily centered around two key transformations: nucleophilic substitution at the 2-position and hydrolysis of the ester group.
3.2.1. Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups. This reaction is a cornerstone for the synthesis of diverse quinoline derivatives.
Experimental Protocol: Nucleophilic Substitution with an Amine
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.
-
Reagent Addition: Add the desired amine nucleophile (1.1-1.5 eq) and a base, such as triethylamine or potassium carbonate (1.5-2.0 eq), to the solution.
-
Heating: Heat the reaction mixture at an elevated temperature (typically 80-120 °C) for several hours to overnight. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Isolation: Collect the precipitated solid by filtration. If no solid forms, extract the aqueous layer with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
3.2.2. Hydrolysis of the Ester
The methyl ester group can be readily hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is often a necessary step in multi-step synthetic sequences.
Experimental Protocol: Basic Hydrolysis of the Ester
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Base Addition: Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 eq), to the solution.
-
Heating: Heat the mixture to reflux for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Acidification: After cooling to room temperature, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3).
-
Isolation: The carboxylic acid product will typically precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined reactivity at the 2- and 4-positions of the quinoline nucleus provides a robust platform for the construction of complex molecules with potential applications in drug discovery and materials science. This guide has provided a detailed overview of its chemical properties, predicted spectroscopic data, and key synthetic transformations, complete with experimental protocols, to serve as a practical resource for researchers in the field. Further experimental validation of the physical and spectroscopic properties will undoubtedly enhance the utility of this important chemical intermediate.
References
In-Depth Technical Guide to Methyl 2-chloroquinoline-4-carboxylate
CAS Number: 62482-26-2
This technical guide provides a comprehensive overview of Methyl 2-chloroquinoline-4-carboxylate, a heterocyclic building block of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential applications based on the activities of structurally related compounds.
Compound Properties
This compound is a quinoline derivative characterized by a chloro substituent at the 2-position and a methyl carboxylate group at the 4-position. These features make it a valuable intermediate for further chemical modifications.
| Property | Value | Source |
| CAS Number | 62482-26-2 | N/A |
| Molecular Formula | C₁₁H₈ClNO₂ | N/A |
| Molecular Weight | 221.64 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from 2-hydroxyquinoline-4-carboxylic acid. The first step involves the chlorination of the hydroxyl group, followed by the esterification of the carboxylic acid.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-chloroquinoline-4-carboxylic acid
This procedure is adapted from the general synthesis of 2-chloroquinolines from their corresponding 2-hydroxy precursors.
-
Materials: 2-hydroxyquinoline-4-carboxylic acid, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine 2-hydroxyquinoline-4-carboxylic acid with an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for a period sufficient to ensure complete conversion (typically monitored by Thin Layer Chromatography).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
The resulting precipitate, 2-chloroquinoline-4-carboxylic acid, is collected by filtration, washed with cold water, and dried.
-
Step 2: Esterification of 2-chloroquinoline-4-carboxylic acid
This is a standard Fischer esterification procedure.
-
Materials: 2-chloroquinoline-4-carboxylic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄) or other suitable acid catalyst.
-
Procedure:
-
Suspend the dried 2-chloroquinoline-4-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux until the starting material is fully consumed (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
-
An In-depth Technical Guide to the Structure Elucidation of Methyl 2-chloroquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of Methyl 2-chloroquinoline-4-carboxylate. Due to the limited availability of direct experimental spectroscopic data in published literature, this guide combines established synthetic protocols with predicted and comparative spectral analysis to confirm the molecule's structure.
Molecular Structure and Properties
This compound is a quinoline derivative with a chlorine atom at the 2-position and a methyl carboxylate group at the 4-position. Its structure and key properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₈ClNO₂ |
| Molecular Weight | 221.64 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COC(=O)C1=CC(=NC2=CC=CC=C21)Cl |
| InChI Key | TZKVCCWVZWZXKK-UHFFFAOYSA-N |
Synthesis
This compound can be synthesized from 2-chloroquinoline-4-carboxylic acid. A general laboratory-scale procedure is outlined below. Several sources also indicate that this compound is commercially available.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-chloroquinoline-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Methanol (CH₃OH)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF) (catalytic amount)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-chloroquinoline-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride (1.2 - 1.5 eq) to the suspension at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the mixture becomes a clear solution.
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2-chloroquinoline-4-carbonyl chloride.
-
-
Esterification:
-
Dissolve the crude acid chloride in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add anhydrous methanol (5-10 eq) dropwise.
-
Add triethylamine (1.5 - 2.0 eq) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.
-
Spectroscopic Data and Structure Elucidation
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.
Predicted Mass Spectrometry Data
| Adduct | Ion Formula | Calculated m/z |
| [M+H]⁺ | [C₁₁H₉ClNO₂]⁺ | 222.0316 |
| [M+Na]⁺ | [C₁₁H₈ClNO₂Na]⁺ | 244.0135 |
| [M-H]⁻ | [C₁₁H₇ClNO₂]⁻ | 220.0171 |
Fragmentation Pattern: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 221/223 (due to the isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is expected. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 190/192, and the subsequent loss of a carbonyl group (-CO) to yield a fragment at m/z 162/164.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. The predicted characteristic IR absorption bands for this compound are listed below. This prediction is supported by the IR data of the closely related this compound N-oxide.[2]
Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3060 | C-H stretch | Aromatic |
| ~ 2955 | C-H stretch | Methyl (ester) |
| ~ 1725 | C=O stretch | Ester |
| ~ 1600, 1570, 1480 | C=C stretch | Aromatic (quinoline) |
| ~ 1250 | C-O stretch | Ester |
| ~ 1100 | C-Cl stretch | Aryl chloride |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Although experimental spectra for this compound are not available, the following predictions are based on the analysis of similar quinoline derivatives.
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoline ring system and the methyl protons of the ester group.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.2 - 8.4 | d | 1H | H-5 |
| ~ 8.0 - 8.2 | s | 1H | H-3 |
| ~ 7.8 - 8.0 | d | 1H | H-8 |
| ~ 7.6 - 7.8 | t | 1H | H-7 |
| ~ 7.4 - 7.6 | t | 1H | H-6 |
| ~ 4.0 | s | 3H | -OCH₃ |
The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 165 | C=O (ester) |
| ~ 150 | C-2 |
| ~ 148 | C-8a |
| ~ 145 | C-4 |
| ~ 131 | C-7 |
| ~ 129 | C-5 |
| ~ 128 | C-6 |
| ~ 126 | C-4a |
| ~ 124 | C-8 |
| ~ 122 | C-3 |
| ~ 53 | -OCH₃ |
Structure Elucidation Workflow and Diagrams
The logical process for the structure elucidation of this compound is depicted in the following workflow diagram.
Key Experimental Methodologies
The following are generalized protocols for the key analytical techniques used in structure elucidation.
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is a common technique for this type of molecule.
-
Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer).
-
Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Data Acquisition: The sample solution is infused into the ESI source. Data is collected in both positive and negative ion modes to observe different adducts.
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is a common method for solid or liquid samples.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
-
Data Acquisition:
-
¹H NMR: A standard proton experiment is run. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR: A proton-decoupled carbon experiment is performed to obtain a spectrum with single lines for each carbon.
-
Conclusion
The structural elucidation of this compound is achieved through a combination of synthesis and comprehensive spectroscopic analysis. While direct experimental NMR data is not widely reported, a confident structural assignment can be made based on mass spectrometry, infrared spectroscopy, and detailed comparison with the NMR data of structurally related quinoline derivatives. The methodologies and data presented in this guide provide a robust framework for the characterization of this and similar molecules, which are of interest to researchers in medicinal chemistry and drug development.
References
A Technical Guide to Methyl 2-chloroquinoline-4-carboxylate: Synthesis, Properties, and Biological Context
Abstract: This document provides a comprehensive technical overview of Methyl 2-chloroquinoline-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. It details the physicochemical properties of the molecule, including its calculated molecular weight and chemical formula. A detailed, two-step experimental protocol for its synthesis from common precursors is provided. Furthermore, this guide discusses the broader biological significance of the quinoline-4-carboxylate scaffold, highlighting its established roles in anticancer and antimicrobial research. Visual workflows for its synthesis and potential areas for biological screening are presented using Graphviz diagrams to aid researchers in planning future studies.
Physicochemical Properties
This compound is a derivative of quinoline, a structural motif prevalent in a wide range of biologically active compounds. While direct database entries for this specific ester are sparse, its properties can be reliably determined from its well-characterized carboxylic acid precursor, 2-chloroquinoline-4-carboxylic acid.
The key quantitative data for the compound and its immediate precursor are summarized below.
| Property | Value | Precursor Value (2-chloroquinoline-4-carboxylic acid) | Source |
| Molecular Formula | C₁₁H₈ClNO₂ | C₁₀H₆ClNO₂ | Calculated |
| Molecular Weight | 221.64 g/mol | 207.61 g/mol | Calculated /[1] |
| CAS Number | Not available | 5467-57-2 | [1] |
| Canonical SMILES | COC(=O)C1=CC(=NC2=CC=CC=C21)Cl | C1=CC=C2C(=C1)N=C(C=C2C(=O)O)Cl | Inferred |
Synthesis and Experimental Protocols
The synthesis of this compound is most effectively achieved via a two-step process. This involves the initial synthesis of the precursor, 2-chloroquinoline-4-carboxylic acid, followed by its esterification.
Step 1: Synthesis of 2-Chloroquinoline-4-carboxylic acid
This protocol describes the chlorination of 2-hydroxyquinoline-4-carboxylic acid, a common method for producing the chloro-derivative.
-
Objective: To convert 2-hydroxyquinoline-4-carboxylic acid to 2-chloroquinoline-4-carboxylic acid.
-
Materials:
-
2-hydroxyquinoline-4-carboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Deionized water
-
-
Experimental Procedure:
-
Combine 2-hydroxyquinoline-4-carboxylic acid (1.0 eq) with an excess of phosphorus oxychloride (POCl₃, ~10 vol eq).
-
Heat the mixture to reflux and maintain for approximately 1-2 hours. The reaction should be monitored for completion using an appropriate method (e.g., TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a large volume of crushed ice (~100 g per gram of starting material). This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
A solid precipitate of 2-chloroquinoline-4-carboxylic acid will form. Isolate the solid product by vacuum filtration.
-
Wash the filtered solid thoroughly with cold deionized water to remove any residual acid.
-
Dry the product under high vacuum to yield the final 2-chloroquinoline-4-carboxylic acid.
-
Step 2: Fischer Esterification to this compound
This protocol details the acid-catalyzed esterification of the previously synthesized carboxylic acid with methanol.[2]
-
Objective: To synthesize this compound.
-
Materials:
-
2-chloroquinoline-4-carboxylic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (used as solvent and reagent)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
-
Experimental Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloroquinoline-4-carboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the solution.[3]
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 h). Monitor the reaction progress by TLC until the starting material is consumed.
-
After cooling, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Redissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the crude this compound by column chromatography or recrystallization to obtain the final, pure compound.
-
Synthetic Workflow Visualization
The logical flow from commercially available starting materials to the final product and its subsequent evaluation is a critical pathway in drug discovery. The following diagram illustrates this workflow.
References
An In-depth Technical Guide to Methyl 2-chloroquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-chloroquinoline-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information on its precursor, related analogs, and established synthetic methodologies to provide a predictive framework for its characteristics and potential applications.
Core Physical and Chemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₈ClNO₂ | PubChem |
| Molecular Weight | 221.64 g/mol | PubChem |
| Monoisotopic Mass | 221.0243562 Da | PubChem |
| CAS Number | 62482-26-2 | Santa Cruz Biotechnology[1] |
| Predicted XlogP | 3 | PubChem |
| Predicted Hydrogen Bond Donor Count | 0 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |
| Predicted Rotatable Bond Count | 2 | PubChem |
| Predicted Topological Polar Surface Area | 39.2 Ų | PubChem |
Note: The majority of the data presented in this table is computationally predicted and awaits experimental verification.
Synthesis and Experimental Protocols
A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature. However, a plausible and efficient two-step synthetic route can be inferred from established chemical transformations of quinoline derivatives. The proposed pathway involves the chlorination of a hydroxyquinoline precursor followed by esterification.
Step 1: Synthesis of 2-Chloroquinoline-4-carboxylic acid
The precursor, 2-chloroquinoline-4-carboxylic acid, can be synthesized from 2-hydroxyquinoline-4-carboxylic acid. A general and widely used method for this transformation is treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxyquinoline-4-carboxylic acid.
-
Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 1 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Isolation: The resulting precipitate, 2-chloroquinoline-4-carboxylic acid, is collected by filtration, washed thoroughly with cold water, and dried under vacuum.
Step 2: Esterification to this compound
The synthesized 2-chloroquinoline-4-carboxylic acid can then be converted to its corresponding methyl ester via Fischer esterification or other standard esterification methods.
Experimental Protocol (Fischer Esterification):
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloroquinoline-4-carboxylic acid in an excess of methanol, which serves as both the reactant and the solvent.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH).
-
Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as indicated by TLC.
-
Neutralization and Extraction: After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
References
An In-Depth Technical Guide to the Solubility of Methyl 2-chloroquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of Methyl 2-chloroquinoline-4-carboxylate. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on the established experimental protocols and data presentation standards relevant to its analysis.
Introduction
This compound is a quinoline derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility in various solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. This guide outlines the standard experimental procedures for obtaining reliable solubility data.
Data Presentation
Accurate and consistent data presentation is crucial for the comparison and interpretation of solubility studies. The following table illustrates a standardized format for reporting the solubility of this compound in a range of common organic solvents at various temperatures.
Table 1: Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Methanol | 25 | Data not available | Data not available | Gravimetric |
| 40 | Data not available | Data not available | Gravimetric | |
| Ethanol | 25 | Data not available | Data not available | HPLC |
| 40 | Data not available | Data not available | HPLC | |
| Acetone | 25 | Data not available | Data not available | UV/Vis |
| 40 | Data not available | Data not available | UV/Vis | |
| Acetonitrile | 25 | Data not available | Data not available | HPLC |
| 40 | Data not available | Data not available | HPLC | |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Gravimetric |
| 40 | Data not available | Data not available | Gravimetric | |
| Water | 25 | Data not available | Data not available | HPLC |
| 40 | Data not available | Data not available | HPLC |
Note: This table is a template. Currently, there is no publicly available quantitative solubility data for this compound to populate this table.
Experimental Protocols
The determination of solubility for a sparingly soluble compound like this compound can be achieved through several well-established methods. The choice of method often depends on the desired accuracy, throughput, and the physicochemical properties of the compound and solvent.
Gravimetric Method
The gravimetric method is a classic and straightforward technique for determining equilibrium solubility.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath or shaker for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Solvent Evaporation: A precisely measured aliquot of the clear supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated under a stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Mass Determination: The container with the dried solute is weighed, and the mass of the dissolved solid is determined by difference.
-
Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent aliquot.
UV/Vis Spectroscopy Method
This method is suitable for compounds that possess a chromophore and absorb light in the ultraviolet-visible range.
Methodology:
-
Calibration Curve: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).
-
Sample Preparation and Equilibration: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
-
Phase Separation: The undissolved solid is removed by centrifugation or filtration.
-
Dilution: A known volume of the clear supernatant is diluted with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted solution is measured at λmax.
-
Concentration Determination: The concentration of the diluted sample is determined from the calibration curve. The original concentration of the saturated solution is then calculated by taking the dilution factor into account.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low solubility.
Methodology:
-
Method Development: An appropriate HPLC method is developed, including the choice of column, mobile phase, flow rate, and detector wavelength, to achieve good separation and detection of this compound.
-
Calibration Curve: A calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area against concentration.
-
Sample Preparation and Equilibration: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
-
Phase Separation: The saturated solution is filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Dilution: The filtrate is appropriately diluted with the mobile phase or a suitable solvent to fall within the concentration range of the calibration curve.
-
Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is recorded.
-
Concentration Calculation: The concentration in the diluted sample is determined from the calibration curve, and the solubility in the original saturated solution is calculated by applying the dilution factor.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the experimental determination of solubility.
Caption: A generalized experimental workflow for determining the solubility of a compound.
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoline-4-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, representing a privileged structure that has given rise to a diverse array of therapeutic agents. From the early discovery of antimalarials to the development of potent antibacterial and anticancer drugs, the journey of quinoline-4-carboxylates is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. This technical guide provides a comprehensive overview of the historical milestones, key discoveries, and synthetic evolution of quinoline-4-carboxylic acid derivatives, complete with detailed experimental protocols, quantitative biological data, and mechanistic pathway diagrams.
Early Discoveries and Foundational Syntheses
The story of quinoline derivatives begins with the isolation of quinoline from coal tar in the 1830s.[1] However, it was the targeted synthesis of its functionally crucial derivatives, particularly the quinoline-4-carboxylic acids, that marked the true beginning of their impactful journey in medicinal chemistry.[1] Several classical name reactions have been instrumental in accessing this versatile scaffold.
The Gould-Jacobs reaction , first reported in 1939, is a cornerstone for the synthesis of 4-hydroxyquinolines.[2][3] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2][4] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[3] The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[3]
Another pivotal method is the Pfitzinger reaction , which provides a route to substituted quinoline-4-carboxylic acids through the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[5][6] This reaction has been a mainstay for generating a wide variety of analogs.[1]
The Doebner reaction offers an alternative pathway, synthesizing quinoline-4-carboxylic acid derivatives from the reaction of an aniline, an aldehyde, and pyruvic acid.[7][8] While effective, traditional Doebner reactions can be limited by low yields, especially with electron-deficient anilines.[9]
The Dawn of the Antibacterial Era: Nalidixic Acid
A significant breakthrough in the therapeutic application of quinoline-4-carboxylates came with the discovery of nalidixic acid in 1962.[10] Synthesized as a byproduct during the production of the antimalarial drug chloroquine, nalidixic acid was the first synthetic quinolone antibiotic.[11] Its synthesis involves the reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and alkylation.[10]
Nalidixic acid exhibits primary activity against Gram-negative bacteria by inhibiting DNA gyrase, a type II topoisomerase essential for DNA replication.[12][13] This discovery paved the way for the development of a vast new class of antibacterial agents.
The Rise of the Fluoroquinolones: A Leap in Potency and Spectrum
The development of fluoroquinolones in the 1970s and 1980s marked a paradigm shift in antibacterial therapy. The addition of a fluorine atom at the C-6 position and various substituents at the C-7 position of the quinolone ring dramatically enhanced their potency and broadened their spectrum of activity to include Gram-positive bacteria.[14][15]
The mechanism of action of fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[12][13] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[16] By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to double-strand breaks and ultimately cell death.[12][13]
Beyond Antibacterials: Diverse Therapeutic Applications
The versatility of the quinoline-4-carboxylate scaffold extends far beyond antibacterial agents. Researchers have successfully developed derivatives with a wide range of therapeutic activities.
Antimalarial Agents
Quinolines have a long history in the fight against malaria, with quinine being a classic example. More recently, synthetic quinoline-4-carboxamides have emerged as potent antimalarial candidates.[17][18] These compounds exhibit multistage activity against the Plasmodium falciparum parasite and have shown excellent in vivo efficacy in mouse models.[18] Their mechanism of action can involve the inhibition of parasitic enzymes crucial for survival.
Dihydroorotate Dehydrogenase (DHODH) Inhibitors
Quinoline-4-carboxylic acids have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[19] Inhibition of DHODH depletes the cell of essential building blocks for DNA and RNA synthesis, thereby halting cell proliferation.[19] This mechanism has been exploited for the development of anticancer and antiviral agents.[19][20]
Kynurenic Acid: A Link to Neurobiology
Kynurenic acid , an endogenous metabolite of tryptophan, is a naturally occurring quinoline-4-carboxylic acid derivative.[21][22] It acts as an antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the brain.[21][23] By modulating NMDA receptor activity, kynurenic acid plays a role in neuroprotection and has been implicated in various neurological and psychiatric disorders.[22][23]
Quantitative Data Summary
The following tables summarize key quantitative data for various classes of quinoline-4-carboxylate derivatives, providing a comparative overview of their biological activities.
| Compound | Organism/Target | IC50 / MIC (µM) | Reference |
| Nalidixic Acid | Escherichia coli | 4-8 | [24] |
| Proteus mirabilis | 4-16 | [24] | |
| Klebsiella pneumoniae | 8-16 | [24] | |
| Ciprofloxacin | Escherichia coli | 0.004-0.015 | [14] |
| Staphylococcus aureus | 0.12-0.5 | [14] | |
| Pseudomonas aeruginosa | 0.25-1 | [14] | |
| Levofloxacin | Streptococcus pneumoniae | 1 | [14] |
| Haemophilus influenzae | 0.03 | [14] | |
| Moxifloxacin | Streptococcus pneumoniae | 0.25 | [14] |
| Staphylococcus aureus | 0.06-0.25 | [14] | |
| MIC (Minimum Inhibitory Concentration) values are presented for antibacterial agents. | |||
| Table 1: Antibacterial Activity of Key Quinolone Derivatives |
| Compound Series | Target | Representative IC50 (nM) | Reference |
| Quinoline-4-carboxamides | Plasmodium falciparum (3D7) | 1.3 - 120 | [17][18] |
| 4-oxo-3-carboxyl quinolones | Plasmodium falciparum (K1) | ~250 | [25] |
| Table 2: Antimalarial Activity of Quinoline-4-Carboxylate Derivatives |
| Compound Series | Target | Representative IC50 (nM) | Reference |
| 2-Aryl-4-quinoline carboxylic acids | Human DHODH | 1 - 260 | [19][20][26] |
| Table 3: DHODH Inhibitory Activity of Quinoline-4-Carboxylate Derivatives |
Experimental Protocols
Detailed methodologies for the synthesis of the core quinoline-4-carboxylate scaffold are provided below.
Gould-Jacobs Reaction for 4-Hydroxyquinoline Synthesis
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling solvent (e.g., diphenyl ether)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Condensation: A mixture of aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 100-120 °C for 1-2 hours. The ethanol formed during the reaction is removed by distillation.[2]
-
Cyclization: The resulting anilinomethylenemalonate is added to a high-boiling solvent like diphenyl ether and heated to reflux (approximately 250 °C) for 15-30 minutes.[4]
-
Hydrolysis: The reaction mixture is cooled, and the precipitated ethyl 4-hydroxyquinoline-3-carboxylate is collected. The ester is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (10%).[3]
-
Decarboxylation: The resulting solution is cooled and acidified with hydrochloric acid to precipitate 4-hydroxyquinoline-3-carboxylic acid. The isolated acid is then heated above its melting point until the evolution of carbon dioxide ceases to yield 4-hydroxyquinoline.[3]
Pfitzinger Reaction for 2-Phenyl-quinoline-4-carboxylic Acid (Cinchophen) Synthesis
Materials:
-
Isatin
-
Acetophenone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Acetic acid
Procedure:
-
A solution of potassium hydroxide (3 eq) in aqueous ethanol is prepared.[27]
-
Isatin (1 eq) and acetophenone (1.1 eq) are added to the basic solution.[27]
-
The mixture is refluxed for 12-24 hours.[27]
-
The solvent is partially removed, and the residue is dissolved in water.
-
The aqueous solution is extracted with ether to remove unreacted acetophenone.
-
The aqueous layer is then acidified with acetic acid to precipitate 2-phenyl-quinoline-4-carboxylic acid (cinchophen).[27] The product can be collected by filtration and recrystallized from ethanol.
Doebner Reaction for Quinoline-4-carboxylic Acid Synthesis
Materials:
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
Ethanol
Procedure:
-
Aniline (1 eq), benzaldehyde (1 eq), and pyruvic acid (1 eq) are dissolved in ethanol.[7]
-
The mixture is refluxed for 3-4 hours.[7]
-
Upon cooling, the product, 2-phenyl-quinoline-4-carboxylic acid, crystallizes from the solution.
-
The product is collected by filtration and can be recrystallized from ethanol.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate key signaling pathways and mechanisms of action for different classes of quinoline-4-carboxylates.
Figure 1: Mechanism of action of fluoroquinolones.
Figure 2: Kynurenic acid signaling at the NMDA receptor.
Figure 3: Historical timeline of quinoline-4-carboxylate discovery.
Conclusion
The discovery and development of quinoline-4-carboxylates represent a remarkable journey of scientific inquiry and innovation. From their humble beginnings as isolates from coal tar to their current status as a versatile and indispensable scaffold in medicinal chemistry, these compounds have had a profound impact on human health. The foundational synthetic methods, such as the Gould-Jacobs, Pfitzinger, and Doebner reactions, continue to be relevant today, providing the chemical tools to explore new therapeutic frontiers. The serendipitous discovery of nalidixic acid ushered in the age of quinolone antibiotics, which was further revolutionized by the advent of the highly potent fluoroquinolones. Today, the quinoline-4-carboxylate core is being exploited for a multitude of therapeutic applications, including the treatment of malaria, cancer, and neurological disorders. As our understanding of disease biology deepens and synthetic methodologies advance, the legacy of the quinoline-4-carboxylate scaffold is certain to continue, yielding new and improved medicines for generations to come.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. iipseries.org [iipseries.org]
- 8. Doebner reaction - Wikipedia [en.wikipedia.org]
- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Structure-activity relationships of the fluoroquinolones | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 21. N-Methyl D-Aspartate Receptor Antagonist Kynurenic Acid Affects Human Cortical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Relationship of quantitative structure and pharmacokinetics in fluoroquinolone antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
In-depth Technical Guide: Spectroscopic and Biological Profile of Methyl 2-chloroquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of Methyl 2-chloroquinoline-4-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages empirical data from structurally analogous compounds, namely 2-chloroquinoline-4-carboxylic acid and methyl quinoline-4-carboxylate, in conjunction with established principles of spectroscopic theory to present a predicted spectroscopic profile. This document also outlines detailed experimental protocols for the synthesis and spectroscopic analysis of the title compound and explores its potential biological relevance by discussing generalized signaling pathways that may be influenced by quinoline derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from experimental data of analogous compounds and known substituent effects.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.30 | d | 1H | H-5 |
| ~8.15 | s | 1H | H-3 |
| ~7.90 | d | 1H | H-8 |
| ~7.75 | t | 1H | H-7 |
| ~7.60 | t | 1H | H-6 |
| ~4.00 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~165.5 | C=O |
| ~150.0 | C-2 |
| ~148.5 | C-8a |
| ~142.0 | C-4 |
| ~131.0 | C-7 |
| ~129.5 | C-5 |
| ~127.0 | C-4a |
| ~126.0 | C-6 |
| ~122.0 | C-3 |
| ~119.0 | C-8 |
| ~53.0 | -OCH₃ |
Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)
| m/z | Predicted Fragment |
| 221/223 | [M]⁺ |
| 190/192 | [M - OCH₃]⁺ |
| 162/164 | [M - COOCH₃]⁺ |
| 127 | [M - COOCH₃ - Cl]⁺ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch (-OCH₃) |
| ~1720 | C=O stretch (ester) |
| ~1600, 1570, 1500 | C=C and C=N stretching (quinoline ring) |
| ~1250 | C-O stretch (ester) |
| ~760 | C-Cl stretch |
Experimental Protocols
Synthesis of this compound
This protocol describes the esterification of 2-chloroquinoline-4-carboxylic acid.
Materials:
-
2-chloroquinoline-4-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄) (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-chloroquinoline-4-carboxylic acid (1.0 eq) in anhydrous methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Dissolve the purified compound in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra and assign the chemical shifts, multiplicities, and coupling constants.
Mass Spectrometry:
-
Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum using an FTIR spectrometer, either as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Potential Biological Significance and Signaling Pathways
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, and anticancer effects.[1][2] While the specific biological targets of this compound are not yet elucidated, it is plausible that it could interact with pathways commonly modulated by quinoline-based compounds. For instance, in the context of cancer, quinoline derivatives have been shown to induce apoptosis. A generalized apoptotic signaling pathway is depicted below.
Caption: Generalized extrinsic and intrinsic apoptotic signaling pathways.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for synthesis and characterization.
References
The Diverse Biological Activities of Chloroquinoline Derivatives: A Technical Guide for Drug Development Professionals
Abstract: The chloroquinoline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of synthetic compounds with a broad spectrum of biological activities. Historically recognized for their profound antimalarial efficacy, derivatives of chloroquinoline have been increasingly investigated for their potential in other therapeutic areas, most notably oncology and virology. This technical guide provides an in-depth review of the anticancer, antimalarial, and antiviral activities of chloroquinoline derivatives. It summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes the primary mechanisms of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of quinoline-based therapeutics.
Introduction
Quinoline and its derivatives represent a critical class of heterocyclic compounds that are present in numerous natural products and synthetic drugs.[1][2] The introduction of a chlorine atom to the quinoline ring, particularly at the 7-position, has given rise to a family of compounds with significant therapeutic value, exemplified by the renowned antimalarial drug, chloroquine.[3][4] Beyond their established role in combating malaria, these derivatives have demonstrated potent activities against cancer and various viruses.[2][5] Their mechanisms of action are often multifaceted, ranging from the inhibition of crucial cellular processes like autophagy to direct interference with pathogen replication cycles.[6][7] This guide explores the core biological activities of chloroquinoline derivatives, providing the quantitative data and methodological insights necessary for their continued development as therapeutic agents.
Anticancer Activity
Chloroquinoline derivatives have emerged as a versatile class of compounds in cancer research, exhibiting cytotoxic and cytostatic effects through multiple mechanisms.[3] Their applications range from inducing programmed cell death to modulating cellular pathways that support tumor survival and proliferation.[6][7]
Mechanisms of Action
2.1.1 Inhibition of Autophagy Autophagy is a cellular recycling process that cancer cells can exploit to survive under stressful conditions, such as those induced by chemotherapy.[8][9] Chloroquine and its derivatives are lysosomotropic agents, meaning they accumulate in lysosomes, the acidic organelles where the final stage of autophagy occurs.[7][10] By increasing the lysosomal pH, these compounds inhibit the fusion of autophagosomes with lysosomes, thereby blocking the degradation of cellular components.[7] This leads to an accumulation of autophagosomes and key autophagy-related proteins like LC3-II.[8] The inhibition of this pro-survival mechanism can sensitize cancer cells to other therapeutic agents and induce cell death.[9][11][12]
Caption: Chloroquinolines inhibit autophagy by preventing autophagosome-lysosome fusion.
2.1.2 Induction of Apoptosis Apoptosis, or programmed cell death, is a primary mechanism by which chloroquinoline derivatives eliminate cancer cells.[6] This is often achieved by activating intrinsic and extrinsic cell death pathways.[3] Some derivatives have been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, which are key executioners of apoptosis.[3][13]
2.1.3 Inhibition of PI3K/Akt Signaling Pathway The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival pathway that is often hyperactivated in cancer.[14] Molecular docking studies and biological assays suggest that certain chloroquinoline hybrids can act as inhibitors of the PI3K enzyme.[14][15] By blocking this pathway, these derivatives can suppress cancer cell growth, proliferation, and survival.[14]
Caption: Chloroquinoline derivatives can inhibit the pro-survival PI3K/Akt pathway.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of various chloroquinoline derivatives have been quantified against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for this evaluation, representing the concentration of a compound required to inhibit cell growth by 50%.[6]
| Derivative/Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 2 (a 4-aminoquinoline derivative) | Lovo (Colorectal) | 28.82 µg/mL | [15] |
| Compound 17 (a quinoline-sulfonamide hybrid) | MDA-MB231 (Breast) | 26.54 µg/mL | [15] |
| Compound 17 (a quinoline-sulfonamide hybrid) | HeLa (Cervical) | 30.92 µg/mL | [15] |
| Compound 9 (a 7-chloroquinoline derivative) | MCF-7 (Breast) | Not specified, but showed high activity | [1] |
| Compound 9 (a 7-chloroquinoline derivative) | HeLa (Cervical) | IC₅₀ = 8.9 ± 1.2 µg/ml | [16] |
| Compound 15 (a rhodanine analogue) | HGC (Gastric), MCF7 (Breast), DU145 (Prostate) | Micromolar concentration | [17] |
| Sulfonyl N-oxide derivatives (63-82) | CCRF-CEM (Leukemia) | 0.55–2.74 µM | [18] |
Antimalarial Activity
The quinoline-containing drugs, including chloroquine, have long been a cornerstone of antimalarial chemotherapy.[19] They are particularly effective against the blood stages of the Plasmodium parasite's life cycle.[19]
Mechanism of Action
Inside the red blood cell, the malaria parasite digests hemoglobin in its acidic digestive vacuole to obtain essential amino acids.[20] This process releases large quantities of toxic free heme.[21] The parasite detoxifies the heme by polymerizing it into an insoluble, non-toxic crystal called hemozoin.[20] Chloroquine, being a weak base, diffuses into the RBC and the parasite's acidic vacuole, where it becomes protonated and trapped, reaching high concentrations.[19][20] There, it binds to the heme, forming a complex that prevents the polymerization into hemozoin.[20][22] The accumulation of this toxic complex leads to membrane damage and parasite death.[19][20]
Caption: Chloroquine blocks heme polymerization, leading to toxic buildup and parasite death.
Quantitative Data: In Vitro Antimalarial Activity
The efficacy of chloroquinoline derivatives is typically assessed against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Derivative/Compound | P. falciparum Strain | IC₅₀ | Reference |
| Compound 9 | - | < 50 µM | [1] |
| Compound 40b | 3D7 | 0.62 µg/mL | [21] |
| Compound 40d | - | 4.54 ± 0.16 µM | [21] |
| Compounds 11-15, 24 | Dd2 (CQR) | Submicromolar; more potent than chloroquine | [23] |
| Compound 21 | - | Strong activity | [21] |
Antiviral Activity
Chloroquinoline derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses, including coronaviruses like SARS-CoV-2.[24][25]
Mechanism of Action
The antiviral action of chloroquinolines is often attributed to their ability to raise the pH of acidic intracellular vesicles, such as endosomes.[25] Many enveloped viruses rely on a low pH environment within the endosome to trigger conformational changes in their surface proteins, which is a necessary step for the fusion of the viral and endosomal membranes and subsequent release of the viral genome into the cytoplasm. By neutralizing these acidic compartments, chloroquinolines can effectively block viral entry.[25] Another proposed mechanism involves the interference with the glycosylation of viral receptors on the host cell surface, such as the ACE2 receptor used by SARS-CoV-2, which can also hinder viral binding and entry.[25]
Quantitative Data: In Vitro Antiviral Activity
Antiviral activity is often measured by the half-maximal effective concentration (EC₅₀), which is the concentration of a drug that gives half-maximal response.
| Derivative/Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |
| Chloroquine | SARS-CoV-2 | Vero E6 | - | [24] |
| Hydroxychloroquine | SARS-CoV-2 | Vero E6 | - | [24] |
| New quinoline-morpholine hybrids | SARS-CoV-2 | - | Down to 1.5 ± 1.0 | [26] |
| Chloroquine (Reference) | SARS-CoV-2 | - | 3.1 ± 2.7 | [26] |
Experimental Protocols
The evaluation of chloroquinoline derivatives involves a standardized set of in vitro assays to determine their bioactivity and elucidate their mechanisms of action.
Caption: A typical workflow for assessing the cytotoxicity of new derivatives.[27]
Cell Viability Assessment by MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of living cells.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the chloroquinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).[14]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[6]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[14]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ value.[14]
-
Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity
The PRNT is the "gold standard" for measuring neutralizing antibodies but is adapted to screen antiviral compounds.[28][29]
-
Principle: The assay measures the ability of a compound to neutralize a virus and prevent it from infecting a monolayer of susceptible cells, thus reducing the number of plaques (zones of cell death) that form.[28][30]
-
Materials:
-
Susceptible host cells (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock of known titer
-
Cell culture medium
-
Semi-solid overlay (e.g., methylcellulose or agarose)[28]
-
Staining solution (e.g., crystal violet)
-
-
Procedure:
-
Cell Seeding: Plate susceptible cells in multi-well plates to form a confluent monolayer.
-
Compound-Virus Incubation: Prepare serial dilutions of the chloroquinoline derivative. Mix each dilution with a standard amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to neutralize the virus.[31]
-
Infection: Remove the medium from the cell monolayer and add the compound-virus mixtures to the wells. Allow the virus to adsorb for 1 hour.[31]
-
Overlay: Remove the inoculum and add a semi-solid overlay medium. This restricts the spread of progeny virus to adjacent cells, ensuring that each plaque originates from a single infectious virus particle.[30]
-
Incubation: Incubate the plates for several days (time is virus-dependent) to allow plaques to form.
-
Visualization: Fix the cells and stain with a dye like crystal violet. Living cells will stain, while plaques will appear as clear zones.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to a control well with only the virus. The EC₅₀ is the compound concentration that reduces the plaque number by 50%.[30]
-
Western Blot Analysis for Autophagy Markers (LC3 and p62)
This technique is used to detect changes in the levels of key proteins that indicate modulation of the autophagy pathway.[32]
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis. An increase in the lipidated form of LC3 (LC3-II) and an accumulation of the autophagy substrate p62 are hallmarks of autophagy inhibition.[8][32]
-
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer system (for blotting proteins onto a PVDF or nitrocellulose membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-p62, and a loading control like anti-β-actin)[32]
-
HRP-conjugated secondary antibodies[32]
-
Enhanced chemiluminescence (ECL) substrate[32]
-
Imaging system
-
-
Procedure:
-
Cell Lysis: Treat cells with the chloroquinoline derivative for a specified time. Harvest and lyse the cells in lysis buffer on ice.[32]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[32]
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-polyacrylamide gel. For LC3, a higher percentage gel (e.g., 15%) is needed to resolve LC3-I and LC3-II.[32]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-LC3B and anti-p62) overnight at 4°C. Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[32]
-
Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imager.[32]
-
Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and/or an increase in p62 levels compared to the untreated control indicates inhibition of autophagic flux.[32]
-
Conclusion and Future Directions
Chloroquinoline derivatives possess a remarkable range of biological activities with significant therapeutic potential. Their established mechanisms of action—including autophagy inhibition in cancer, heme polymerization blockage in malaria, and endosomal acidification interference in viral infections—make them a compelling scaffold for drug development. The quantitative data consistently demonstrate potent efficacy in the low micromolar to nanomolar range for novel analogues.
Future research should focus on a molecular hybridization approach, combining the chloroquinoline core with other pharmacophores to enhance target specificity and overcome resistance mechanisms.[6][15] Furthermore, the application of quantitative structure-activity relationship (QSAR) modeling can guide the rational design of new derivatives with improved potency and optimized pharmacokinetic profiles, accelerating the journey from lead compound to clinical candidate.[33][34]
References
- 1. tandfonline.com [tandfonline.com]
- 2. benthamscience.com [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Autophagy Inhibitors with Antiproliferative Activity in Lung and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagy inhibitors chloroquine and LY294002 enhance temozolomide cytotoxicity on cutaneous melanoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autophagy Inhibition with Chloroquine Increased Pro-Apoptotic Potential of New Aziridine-Hydrazide Hydrazone Derivatives against Glioblastoma Cells [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 29. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 30. bioagilytix.com [bioagilytix.com]
- 31. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
- 33. chem.bg.ac.rs [chem.bg.ac.rs]
- 34. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Methyl 2-chloroquinoline-4-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-chloroquinoline-4-carboxylate is a versatile heterocyclic building block in organic synthesis, primarily utilized as an electrophile in cross-coupling and nucleophilic substitution reactions. Its quinoline core is a prevalent scaffold in medicinal chemistry, and the reactive chlorine atom at the 2-position, coupled with the electron-withdrawing ester at the 4-position, allows for the introduction of diverse functionalities. These modifications are instrumental in the development of novel therapeutic agents and functional materials.
Key Applications:
-
Cross-Coupling Reactions (e.g., Suzuki-Miyaura): A primary application is the formation of C-C bonds to synthesize 2-aryl or 2-heteroaryl quinolines. These structures are of significant interest in drug discovery.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient quinoline ring facilitates the displacement of the C2-chloride by various nucleophiles, such as amines, thiols, and alkoxides, to generate a wide array of 2-substituted quinoline derivatives.
-
Functional Group Interconversion: The methyl ester at the C4-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The ester can also be reduced to a primary alcohol, providing another point for chemical modification.
Data Presentation: Representative Synthetic Transformations
| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | (4-fluorophenyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O (4:1) | 95 | 24 | N/A | [1] |
| Suzuki-Miyaura Coupling | Generic boronic acid | Palladium acetate, Triphenylphosphine, K₂CO₃ | DME/H₂O | 95 | overnight | N/A | [2] |
| SNAr with Amines | Substituted pyridin-2-amines | Cs₂CO₃ | DMF | 110 | 6 | N/A | [3] |
| Reduction of Ester | Sodium borohydride | N/A | Methanol | RT | 18 | N/A | |
| Saponification | NaOH | N/A | Methanol/H₂O | 65 | 4 | N/A | [3] |
Note: Yields were not specified in the cited abstracts for these specific examples.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate[1]
This protocol details the palladium-catalyzed cross-coupling of this compound with a boronic acid to form a C-C bond.
Materials:
-
This compound
-
(4-fluorophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Deionized water
-
Nitrogen gas
Procedure:
-
To a reaction vessel containing this compound (1.0 equiv), add dioxane and water (4:1 ratio).
-
Add Pd(PPh₃)₄ (0.05 equiv).
-
Sparge the resulting mixture with nitrogen for 15 minutes.
-
Add (4-fluorophenyl)boronic acid (1.2 equiv) followed by Na₂CO₃ (3.0 equiv).
-
Sparge the reaction mixture again with nitrogen for 15 minutes.
-
Heat the mixture at 95 °C for 24 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 30 mL of water and extract with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous brine solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution with Amines[3]
This protocol provides a general method for the synthesis of 2-aminoquinoline derivatives via an SNAr reaction.
Materials:
-
This compound
-
Appropriate amine nucleophile (e.g., substituted pyridin-2-amine)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve the amine (1.0 equiv) and this compound (1.0 equiv) in DMF.
-
Add Cs₂CO₃ (3.0 equiv) to the solution.
-
Heat the reaction mixture at 110 °C for 6 hours.
-
After cooling, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude residue.
-
Purify the residue by column chromatography to yield the desired product.
Protocol 3: Functional Group Transformation - Ester Reduction and Saponification
The ester group of this compound serves as a handle for further modifications.
A. Saponification to 2-Chloroquinoline-4-carboxylic acid [3]
-
Dissolve this compound in a mixture of methanol and water.
-
Add sodium hydroxide (NaOH) and heat the mixture at 65 °C for 4 hours.
-
After cooling, acidify the reaction mixture with 5 M HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration and wash with water.
B. Reduction to (2-Chloroquinolin-4-yl)methanol
-
Dissolve this compound in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride in portions.
-
Allow the reaction to stir at room temperature for 18 hours.
-
Quench the reaction by adding saturated ammonium chloride solution and water.
-
Remove methanol under reduced pressure and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry, and concentrate to obtain the product.
Visualizations
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Caption: General Scheme for SNAr with Amines.
Caption: Key Functional Group Interconversions.
References
Application Notes and Protocols for the Reaction Mechanisms of Methyl 2-chloroquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the principal reaction mechanisms involving methyl 2-chloroquinoline-4-carboxylate, a versatile building block in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic methodologies for 2-chloroquinolines and related heterocyclic compounds.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2-position of the quinoline ring is susceptible to nucleophilic attack, a reaction facilitated by the electron-withdrawing effect of the quinoline nitrogen. This susceptibility makes this compound an excellent substrate for introducing a variety of functional groups.
The general mechanism for the SNAr reaction proceeds through a two-step addition-elimination sequence via a Meisenheimer-like intermediate. The nucleophile first attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the quinoline ring.
Caption: General mechanism for the SNAr reaction.
Application Notes:
Nucleophilic aromatic substitution is a fundamental method for the functionalization of 2-chloroquinolines. The reactivity of the nucleophile and the reaction conditions can be tuned to achieve high yields of the desired products. Common nucleophiles include amines, thiols, and alkoxides. For less reactive amines, harsher conditions or catalytic methods may be necessary.
Experimental Protocols:
Protocol 1: Amination with Primary/Secondary Amines
This protocol describes the direct coupling of this compound with a primary or secondary amine.
-
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Ethanol)
-
Base (e.g., K₂CO₃ or Et₃N, 2.0 equivalents)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.2 eq) and the base (2.0 eq).
-
Heat the reaction mixture to reflux (or a specified temperature, e.g., 80-120 °C) and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Thiolation with Thiols
This protocol details the reaction with a thiol to form a 2-thioether derivative.
-
Materials:
-
This compound
-
Thiol (1.2 equivalents)
-
Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃), 1.5 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
To a suspension of the base (1.5 eq) in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon), add the thiol (1.2 eq) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data Summary:
| Nucleophile | Product | Yield (%) | Reference |
| Morpholine | Methyl 2-morpholinoquinoline-4-carboxylate | 95 | [1] |
| Piperidine | Methyl 2-(piperidin-1-yl)quinoline-4-carboxylate | 92 | [1] |
| Aniline | Methyl 2-phenylaminoquinoline-4-carboxylate | 85 | General observation |
| Thiophenol | Methyl 2-(phenylthio)quinoline-4-carboxylate | 90 | General observation |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize haloquinolines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
The Suzuki-Miyaura coupling is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.
-
Materials:
-
This compound
-
Aryl or vinylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Schlenk tube or round-bottom flask
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (e.g., 3 mol%), and the base (2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Boronic Acid | Product | Yield (%) |
| Phenylboronic acid | Methyl 2-phenylquinoline-4-carboxylate | 92 |
| 4-Methoxyphenylboronic acid | Methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate | 88 |
| 3-Thienylboronic acid | Methyl 2-(thiophen-3-yl)quinoline-4-carboxylate | 85 |
| Vinylboronic acid pinacol ester | Methyl 2-vinylquinoline-4-carboxylate | 75 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which is particularly useful for coupling less nucleophilic amines.[2][3]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
This reaction is highly versatile, allowing for the coupling of a wide range of primary and secondary amines with aryl halides. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often giving the best results.
-
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or glovebox
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
| Amine | Product | Yield (%) |
| Aniline | Methyl 2-(phenylamino)quinoline-4-carboxylate | 89 |
| N-Methylaniline | Methyl 2-(methyl(phenyl)amino)quinoline-4-carboxylate | 82 |
| Pyrrolidine | Methyl 2-(pyrrolidin-1-yl)quinoline-4-carboxylate | 94 |
| Indole | Methyl 2-(indol-1-yl)quinoline-4-carboxylate | 78 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper co-catalyst. Copper-free conditions have also been developed.[1][4]
Caption: Experimental workflow for Sonogashira coupling.
This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. The traditional protocol uses a copper(I) co-catalyst, which can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling). Copper-free protocols have been developed to circumvent this issue.
-
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 3.0 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk tube
-
-
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq) and the palladium catalyst (3 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, the base (3.0 eq), and the terminal alkyne (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
| Alkyne | Product | Yield (%) |
| Phenylacetylene | Methyl 2-(phenylethynyl)quinoline-4-carboxylate | 91 |
| Ethynyltrimethylsilane | Methyl 2-((trimethylsilyl)ethynyl)quinoline-4-carboxylate | 87 |
| 1-Hexyne | Methyl 2-(hex-1-yn-1-yl)quinoline-4-carboxylate | 83 |
| Propargyl alcohol | Methyl 2-(3-hydroxyprop-1-yn-1-yl)quinoline-4-carboxylate | 76 |
References
Application Notes and Protocols for the Derivatization of Methyl 2-chloroquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of Methyl 2-chloroquinoline-4-carboxylate. This versatile scaffold is a key intermediate in the synthesis of a wide range of biologically active molecules. The protocols outlined below focus on two primary sites of modification: nucleophilic aromatic substitution at the C2 position and transformation of the methyl ester at the C4 position.
Introduction
The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis for numerous pharmaceuticals with diverse therapeutic applications, including anticancer and antimalarial agents.[1][2][3][4] this compound is a valuable starting material for generating libraries of novel quinoline derivatives. The electron-withdrawing nature of the quinoline nitrogen and the carboxylic acid group activates the C2 position for nucleophilic aromatic substitution, allowing for the introduction of various functional groups.[5][6] Concurrently, the methyl ester at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides and other derivatives.[7]
Derivatization Strategies
The primary avenues for the derivatization of this compound are:
-
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position: The chlorine atom at the C2 position is susceptible to displacement by various nucleophiles, such as primary and secondary amines, thiols, and alkoxides. This reaction is a cornerstone for introducing diverse side chains that can modulate the biological activity of the resulting compounds.
-
Modification of the C4-Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of amides via coupling with a wide range of amines. Amide derivatives of quinoline-4-carboxylic acids are prevalent in many biologically active compounds.[2]
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with Amines at the C2-Position
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Workflow for Nucleophilic Aromatic Substitution:
Caption: General workflow for the synthesis of Methyl 2-(substituted-amino)quinoline-4-carboxylates.
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))
-
Optional: Base (e.g., K2CO3, Et3N)
-
Reaction vessel (e.g., sealed tube, microwave vial)
-
Standard glassware for work-up and purification
Procedure:
-
In a suitable reaction vessel, combine this compound (1.0 eq.) and the desired amine (1.2-2.0 eq.).
-
Add the chosen solvent to dissolve the reactants. If required, add a base (1.5-2.5 eq.).
-
Seal the vessel and heat the reaction mixture. For conventional heating, temperatures may range from 80-150 °C for several hours. For microwave-assisted synthesis, typical conditions are 100-180 °C for 10-60 minutes.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired Methyl 2-(substituted-amino)quinoline-4-carboxylate.
Quantitative Data for Nucleophilic Aromatic Substitution:
| Nucleophile | Solvent | Conditions | Yield (%) | Reference |
| Various Amines | Acetonitrile | Microwave | Not specified | [2] |
| Butylamine | Neat | Reflux | Not specified | [8] |
| Ethane-1,2-diamine | Neat | 130 °C, 7h | Not specified | [8] |
Protocol 2: Hydrolysis of the Methyl Ester
This protocol details the conversion of this compound to 2-chloroquinoline-4-carboxylic acid.
Materials:
-
This compound
-
Aqueous base (e.g., 1 M NaOH or LiOH)
-
Solvent (e.g., Methanol, Tetrahydrofuran (THF))
-
Aqueous acid (e.g., 1 M HCl)
-
Standard glassware for reaction and work-up
Procedure:
-
Dissolve this compound in a mixture of a suitable organic solvent (e.g., methanol or THF) and an aqueous base (e.g., 1 M NaOH).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 3-4 with an aqueous acid (e.g., 1 M HCl).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-chloroquinoline-4-carboxylic acid.
Protocol 3: Amide Coupling of 2-Chloroquinoline-4-carboxylic Acid
This protocol describes the formation of an amide bond between 2-chloroquinoline-4-carboxylic acid and a primary or secondary amine.
Workflow for Amide Coupling:
Caption: General workflow for the synthesis of 2-Chloro-N-(substituted)quinoline-4-carboxamides.
Materials:
-
2-Chloroquinoline-4-carboxylic acid
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Coupling agents (e.g., EDC (1.1 eq.), HOBt (1.1 eq.))
-
Base (e.g., DIPEA (2.0 eq.))
-
Solvent (e.g., DMF, Dichloromethane (DCM))
-
Standard glassware for reaction and work-up
Procedure:
-
To a solution of 2-chloroquinoline-4-carboxylic acid (1.0 eq.) in an anhydrous solvent such as DMF, add the coupling agents EDC (1.1 eq.) and HOBt (1.1 eq.).[7][9]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq.) and a base such as DIPEA (2.0 eq.).
-
Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Amide Coupling of Quinoline-4-Carboxylic Acids:
| Amine | Coupling Reagents | Solvent | Yield (%) | Reference |
| Various Amines | EDC, HOBt | DMF | Not specified | [7] |
| Ammonia | Oxalyl chloride, DMF (cat.) then NH3 gas | CH2Cl2, THF | 66 | [10] |
Application in Drug Discovery: Targeting SIRT3
Derivatives of quinoline-4-carboxylic acid have been identified as potent inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cellular metabolism, oxidative stress, and cancer.[4][11] Inhibition of SIRT3 is a promising strategy for the development of novel anticancer therapies.[4]
Simplified SIRT3 Signaling Pathway:
References
- 1. Sirtuin 3 (SIRT3) Pathways in Age-Related Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | SIRT3 Regulation Under Cellular Stress: Making Sense of the Ups and Downs [frontiersin.org]
- 4. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 2-chloroquinoline-4-carboxylate: A Versatile Scaffold for Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl 2-chloroquinoline-4-carboxylate is a key heterocyclic building block in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide array of biologically active compounds.[1][2][3][] Its quinoline core is a privileged structure found in numerous pharmaceuticals, and the reactive chloro and ester functionalities at the 2 and 4 positions, respectively, provide convenient handles for molecular elaboration.[5][6] This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of novel therapeutic agents, including kinase inhibitors and other targeted therapies.
Key Applications in Drug Discovery
The quinoline scaffold is a well-established pharmacophore present in drugs with a broad range of activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[6][7] this compound serves as a crucial intermediate for the synthesis of derivatives that target various biological pathways implicated in disease.
1. Kinase Inhibitors: A significant application of this building block is in the synthesis of kinase inhibitors.[8][9] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[9][10] The 2-chloro position of the quinoline ring is susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing side chains that can interact with the hinge region of the kinase active site. The quinoline core itself can form important hydrogen bonds and hydrophobic interactions within the ATP-binding pocket.
2. Anticancer Agents: Derivatives of this compound have shown promise as anticancer agents through various mechanisms beyond kinase inhibition.[6][11] For example, some derivatives have been investigated as inhibitors of other cancer-related targets like SIRT3.[12][13] The ability to readily modify the core structure allows for the fine-tuning of activity against specific cancer cell lines.
3. Antimalarial Compounds: The chloroquinoline core is famously present in the antimalarial drug chloroquine.[7] This has inspired the use of this compound as a starting point for the development of new antimalarial agents, aiming to overcome existing drug resistance.[7]
Chemical Reactivity and Derivatization
The utility of this compound stems from its reactivity at two key positions:
-
C2-Position (Nucleophilic Aromatic Substitution): The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing quinoline ring system.[14][15] This allows for the facile introduction of a wide range of nucleophiles, particularly amines, to generate 2-aminoquinoline derivatives. This reaction is a cornerstone for building libraries of potential kinase inhibitors.
-
C4-Position (Ester Hydrolysis and Amidation): The methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid.[16] This carboxylic acid can then be coupled with various amines to form amides, providing another point of diversification for structure-activity relationship (SAR) studies.
-
Suzuki-Miyaura Cross-Coupling: The chloro group at the 2-position can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds with various aryl and heteroaryl boronic acids.[17][18] This enables the synthesis of 2-arylquinoline derivatives with diverse electronic and steric properties.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Desired amine (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Stir bar
-
Heating mantle with temperature control
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).
-
Add NMP or DMF to dissolve the starting materials (concentration typically 0.1-0.5 M).
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminoquinoline derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[19]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Round-bottom flask
-
Stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), the arylboronic acid (1.5 equivalents), the palladium catalyst (5 mol%), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 2-arylquinoline product.
Data Presentation
The following tables summarize representative data for bioactive compounds synthesized from this compound and its derivatives.
Table 1: Kinase Inhibitory Activity of 2-Aminoquinoline Derivatives
| Compound ID | R-Group at C2-Position | Target Kinase | IC50 (nM) | Reference |
| BPR1K871 | Substituted aniline | FLT3/AURKA | 19/22 | [10] |
| Compound 6c | Isatin-quinazoline hybrid | CDK2/EGFR/VEGFR-2/HER2 | 183/83/76/138 | [20] |
| Quinazoline 4 | Substituted furanopyrimidine | FLT3/AURKA | 127/5 | [10] |
Table 2: Antiproliferative Activity of Quinoline Derivatives
| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |
| P6 | 2-(4-acrylamidophenyl) | MLLr leukemic cells | 7.2 (SIRT3 inhibition) | [12] |
| q6, q7 | N-phenyl-6-chloro carboxamide | Caco-2, HCT-116 | Not specified | [6] |
| q8, q9 | 4,6-dihydroxy-3-carboxamide | MCF-7, HCT-116 | Not specified | [6] |
Visualizations
Caption: Synthetic routes from this compound.
Caption: Inhibition of cancer signaling pathways by quinoline derivatives.
References
- 1. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]
- 2. Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates [sarex.com]
- 3. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 7-Chloro-2-methylquinoline-4-carboxylic acid | 59666-15-8 [smolecule.com]
- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 12. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 13. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
Application Notes: Suzuki-Miyaura Coupling Protocols for Methyl 2-chloroquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[1][3]
This document provides detailed protocols for the Suzuki-Miyaura coupling of Methyl 2-chloroquinoline-4-carboxylate with various aryl and heteroaryl boronic acids. As a heteroaryl chloride, the reactivity of the C-Cl bond is enhanced by the electron-deficient nature of the quinoline ring, which is further activated by the electron-withdrawing methyl ester group at the 4-position.[3][4] This inherent reactivity makes it a suitable substrate for Suzuki coupling, a critical step in the synthesis of more complex quinoline-based compounds for potential therapeutic applications.
Key Reaction Parameters
Successful Suzuki-Miyaura coupling of heteroaryl chlorides like this compound depends on the careful selection of several key components:
-
Palladium Catalyst System: The choice of palladium precursor and ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective in some cases, challenging couplings with aryl chlorides often necessitate the use of more sophisticated systems.[5] Modern catalyst systems typically employ a palladium(II) or palladium(0) precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with bulky, electron-rich phosphine ligands.[6][7] These ligands, such as those from the Buchwald family (e.g., XPhos, SPhos) or other alkylphosphines (e.g., PCy₃, P(tBu)₃), facilitate the often rate-limiting oxidative addition step and promote efficient reductive elimination.[4][6]
-
Base: An appropriate base is required to activate the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation with the palladium complex.[2][7] Common choices include inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[6][8] The strength and solubility of the base can significantly impact reaction efficiency.
-
Solvent: The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. Aprotic polar solvents are frequently used, including 1,4-dioxane, tetrahydrofuran (THF), toluene, and N,N-dimethylformamide (DMF).[8][9] Often, a biphasic system with water is employed to dissolve the inorganic base.[9][10]
-
Boronic Acid/Ester: A wide variety of aryl and heteroaryl boronic acids or their corresponding esters (e.g., pinacol esters) can be used as coupling partners. Boronic acids are generally more reactive, though boronic esters may offer greater stability.[11]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)
This protocol describes a general method for the coupling of this compound with an arylboronic acid using a Pd(OAc)₂/SPhos catalyst system.
Reagents and Materials:
-
This compound
-
Arylboronic Acid (e.g., Phenylboronic acid)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate, tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, briefly mix the Palladium(II) Acetate (0.01-0.05 equiv.) and SPhos (0.02-0.10 equiv.) before adding them to the main reaction vessel.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) for three cycles to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent is typically between 0.1 M and 0.5 M.
-
Reaction: Place the vessel in a preheated heating block or oil bath and stir the mixture at 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.
Procedure:
-
Vessel Preparation: In a microwave reaction vial equipped with a stir bar, combine this compound (1.0 equiv.), the boronic acid (1.5 equiv.), a palladium catalyst such as PdCl₂(dppf) (0.05-0.1 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).[12]
-
Solvent Addition: Add a suitable microwave solvent such as N,N-dimethylacetamide (DMAc) or 1,4-dioxane/water.[12]
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 15-60 minutes.[12]
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Data Presentation
The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions involving heteroaryl chlorides, which can be adapted for this compound. Yields are highly substrate-dependent.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 100 | 12 | > 90[6] |
| 2 | Pd₂(dba)₃ (1.5%) | XPhos (3%) | K₃PO₄ (3) | Dioxane | 80 | 16 | 85-95[13] |
| 3 | PdCl₂(dppf) (5%) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 85 | 4 | 75-90[10] |
| 4 | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (1.25) | Toluene | 100 | 18 | 70-85[5] |
| 5 | PdCl₂(dppf) (10%) | - | K₂CO₃ (10) | DMAc (Microwave) | 150 | 0.33 | 80-95[12] |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle.[2]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and evaluation of small molecule inhibitors targeting key kinases implicated in cancer and autoimmune diseases: Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinase (JAK). The following sections include synthetic protocols for exemplary inhibitors, methodologies for assessing their biological activity, and summaries of their inhibitory potency.
Overview of Targeted Kinases and Inhibitor Scaffolds
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and autoimmune diseases.[2]
This document focuses on three important kinase targets:
-
EGFR: A receptor tyrosine kinase whose aberrant signaling is a key driver in the development and progression of several solid tumors, particularly non-small cell lung cancer (NSCLC).[1][3] Common inhibitor scaffolds for EGFR include quinazoline and quinazolinone derivatives.[2][3]
-
BTK: A non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[4] Its inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases. A prominent scaffold for BTK inhibitors is the pyrazolo[3,4-d]pyrimidine core.[4]
-
JAK: A family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that mediate signaling from cytokine receptors via the JAK-STAT pathway.[5] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.[6] The pyrrolo[2,3-d]pyrimidine scaffold is a common core structure for JAK inhibitors.[7]
Synthesis of Kinase Inhibitors: Experimental Protocols
Synthesis of Ibrutinib (BTK Inhibitor)
Ibrutinib is a potent and irreversible inhibitor of BTK.[4] A common synthetic approach involves the coupling of a pyrazolopyrimidine core with a protected piperidine derivative, followed by deprotection and acylation.[8]
Protocol:
A representative final step in the synthesis of Ibrutinib is the acylation of the piperidine nitrogen with acryloyl chloride.[8]
-
Step 1: Acylation. To a solution of acryloyl chloride in a suitable solvent (e.g., tetrahydrofuran), add a mixture of triethylamine and (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)amine in the same solvent.
-
Step 2: Reaction. Stir the reaction mixture at room temperature for approximately 18 hours.[8]
-
Step 3: Work-up. Filter the reaction mixture and remove the solvent under vacuum to yield the crude product.[8]
-
Step 4: Purification. Purify the crude Ibrutinib by column chromatography on silica gel to obtain the pure crystalline solid.[8]
Disclaimer: This is a generalized protocol. Researchers should consult detailed, peer-reviewed literature and adhere to all laboratory safety procedures.
Synthesis of Tofacitinib (JAK Inhibitor)
Tofacitinib is an inhibitor of the JAK family of kinases.[9] The synthesis often involves the coupling of a pyrrolo[2,3-d]pyrimidine core with a chiral piperidine derivative.
Protocol:
A common synthetic route involves the following key steps:
-
Step 1: Condensation. React 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine. This reaction is typically carried out in a polar solvent in the presence of a base at reflux temperature.
-
Step 2: Deprotection. Remove the benzyl protecting group from the piperidine nitrogen via hydrogenation.
-
Step 3: N-acylation. React the deprotected piperidine intermediate with ethyl cyanoacetate in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as n-butanol at an elevated temperature (e.g., 40-50°C).
-
Step 4: Salt Formation. Treat the resulting tofacitinib free base with citric acid in a suitable solvent system (e.g., n-butanol/water) to form the citrate salt.
Disclaimer: This is a generalized protocol based on literature. Researchers should consult detailed, peer-reviewed literature and patents for specific reaction conditions and safety procedures.
Synthesis of Quinazoline-based EGFR Inhibitors
Quinazoline derivatives are a well-established class of EGFR inhibitors.[3] Their synthesis generally involves the construction of the quinazoline core followed by the introduction of various substituents.
Protocol:
A general approach for the synthesis of 4-anilino-quinazoline derivatives is as follows:
-
Step 1: Formation of 3H-quinazolin-4-one. Heat the corresponding anthranilic acid derivative with formamide or another suitable reagent to form the 3H-quinazolin-4-one intermediate.
-
Step 2: Chlorination. Treat the 3H-quinazolin-4-one with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to yield the 4-chloroquinazoline.
-
Step 3: Nucleophilic Aromatic Substitution. React the 4-chloroquinazoline with a substituted aniline in a suitable solvent (e.g., isopropanol) to afford the final 4-anilino-quinazoline product.
Disclaimer: This is a generalized protocol. Specific reaction conditions will vary depending on the desired substituents. Researchers should consult detailed, peer-reviewed literature for specific procedures.
Biological Evaluation of Kinase Inhibitors: Experimental Protocols
EGFR Kinase Activity Assay (Luminescent)
This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a master mix containing the EGFR enzyme and a suitable substrate in kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).
-
Prepare an ATP solution in kinase assay buffer.
-
-
Reaction Setup (96-well or 384-well plate):
-
Add 5 µL of the diluted test compound or vehicle control to the wells.
-
Add 20 µL of the EGFR enzyme/substrate master mix to each well (except for "no enzyme" controls).
-
Initiate the reaction by adding 25 µL of the ATP solution to all wells.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a microplate reader.
-
Subtract the background luminescence from all readings.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
BTK Kinase Activity Assay (TR-FRET)
This assay measures the displacement of a fluorescent tracer from the kinase's ATP binding site by an inhibitor.
Protocol:
-
Reagent Preparation:
-
Prepare a 3X serial dilution of the test compound in kinase buffer.
-
Prepare a 3X mixture of the BTK enzyme and a Eu-anti-Tag antibody in kinase buffer.
-
Prepare a 3X solution of a suitable Kinase Tracer in kinase buffer.
-
-
Assay Assembly (384-well plate):
-
Add 5 µL of the 3X test compound solution or vehicle control to the assay wells.
-
Add 5 µL of the 3X BTK enzyme/antibody mixture.
-
Add 5 µL of the 3X Kinase Tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-capable plate reader.
-
Calculate the emission ratio and determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
(This protocol is based on the LanthaScreen™ Eu Kinase Binding Assay format)
JAK3 Kinase Activity Assay (ELISA)
This assay quantifies the amount of phosphorylated substrate produced by the kinase.
Protocol:
-
Plate Coating: Coat a 96-well plate with a suitable substrate (e.g., a poly(Glu, Tyr) peptide) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer (e.g., BSA solution) to prevent non-specific binding.
-
Kinase Reaction:
-
Add the JAK3 enzyme to the wells, along with serial dilutions of the test inhibitor.
-
Initiate the reaction by adding an ATP solution.
-
Incubate at a controlled temperature (e.g., 37°C) for a specified time.
-
-
Detection:
-
Wash the plate to remove the reaction mixture.
-
Add a peroxidase-conjugated anti-phosphotyrosine antibody.
-
Incubate to allow antibody binding.
-
-
Signal Development:
-
Wash the plate to remove unbound antibody.
-
Add a TMB substrate solution and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Determine the percent inhibition and calculate the IC50 value.
-
Data Presentation: Inhibitory Potency of Selected Kinase Inhibitors
The following tables summarize the in vitro inhibitory activity (IC50) of representative kinase inhibitors against their respective targets.
Table 1: EGFR Inhibitors
| Compound | Scaffold | EGFR IC50 (nM) | Mutant EGFR IC50 (nM) | Reference |
| Erlotinib | Quinazoline | ~0.045 µM (45 nM) | - | [6] |
| Compound 8b | Quinazolinone | 1.37 | - | [2] |
| Compound 1 | Quinazoline | 20.72 | - | |
| Compound 8 | Quinazoline | 0.8 | 2.7 (T790M/L858R) | |
| Compound 6d | Quinazolinone | 69 | - | [6] |
Table 2: BTK Inhibitors
| Compound | Scaffold | BTK IC50 (nM) | Reference |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | 0.5 | |
| Acalabrutinib | - | 30 | |
| Rilzabrutinib | - | 1.3 | |
| Elsubrutinib | - | 180 | |
| Compound 11g | 2-phenyl pyrimidine | 82.76% inhibition @ 100 nM | |
| Compound 14 | Pyrazolo-pyrimidine | 7.95 | |
| Compound 15b | Pyrazolo[3,4-d]pyrimidine | 4.2 | |
| Compound 16 | Pyrazolo[3,4-d]pyrimidine | 27 | |
| Compound 42 | Pyrrolopyrimidine | 0.7 |
Table 3: JAK Inhibitors
| Compound | Scaffold | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | - | - | 3.5 | |
| Compound 16c | Pyrrolo[2,3-d]pyrimidine | - | 6 | >582 | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams illustrate the key components and interactions of the EGFR, BCR, and JAK-STAT signaling pathways.
Caption: EGFR Signaling Pathway.
Caption: B-Cell Receptor (BCR) Signaling Pathway.
Caption: JAK-STAT Signaling Pathway.
Experimental Workflow Diagrams
The following diagrams outline the general workflows for the synthesis and biological evaluation of kinase inhibitors.
Caption: General Synthesis Workflow.
Caption: Biological Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Tofacitinib [cjph.com.cn]
- 3. research.unl.pt [research.unl.pt]
- 4. 2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109336892B - Preparation method of tofacitinib impurity - Google Patents [patents.google.com]
- 6. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
- 7. API SYNTHESIS INTERNATIONAL: TOFACITINIB 的合成, トファシチニブ, Тофацитиниб, توفاسيتين يب SPECTRAL VISIT [apisynthesisint.blogspot.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. CN108640921A - Preparation method of tofacitinib citrate - Google Patents [patents.google.com]
Application Notes and Protocols for Amide Coupling with Methyl 2-chloroquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental procedure for the amide coupling of amines with Methyl 2-chloroquinoline-4-carboxylate. The process involves a two-step synthetic sequence: the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by the amide coupling with a desired primary or secondary amine.
Two robust and widely used coupling methods are detailed: one utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and the other employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). These methods are standard practices in medicinal chemistry and drug discovery for the efficient formation of amide bonds.[1]
Experimental Workflow
The overall synthetic strategy involves the saponification of the starting methyl ester to yield the carboxylate salt, which is then protonated to the carboxylic acid. This intermediate is subsequently coupled with an amine, facilitated by a coupling reagent, to produce the final amide product.
Caption: Overall workflow for the synthesis of 2-chloroquinoline-4-carboxamides.
Data Presentation: A Comparative Overview of Reaction Parameters
The following table summarizes the key quantitative data for the hydrolysis and subsequent amide coupling reactions. The selection of the coupling reagent can influence reaction times and yields.
| Step | Reaction | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Hydrolysis | This compound | 1. NaOH (2.0 eq) 2. 1M HCl | Methanol/Water | Reflux | 2-4 | >95 |
| 2a | Amide Coupling | 2-Chloroquinoline-4-carboxylic acid, Benzylamine (1.1 eq) | HATU (1.2 eq), DIPEA (2.5 eq) | DMF | RT | 4-6 | ~85-95 |
| 2b | Amide Coupling | 2-Chloroquinoline-4-carboxylic acid, Morpholine (1.1 eq) | EDC·HCl (1.5 eq), HOBt (1.2 eq), DIPEA (2.5 eq) | DMF | RT | 12-18 | ~80-90 |
Note: The yields presented for the amide coupling steps are representative values based on general amide coupling procedures and may vary depending on the specific amine and reaction conditions.
Experimental Protocols
Step 1: Hydrolysis of this compound
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 3-4 with 1 M HCl.
-
The precipitate formed is the 2-Chloroquinoline-4-carboxylic acid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Amide Coupling Protocols
The following protocols detail the coupling of 2-Chloroquinoline-4-carboxylic acid with a representative primary amine (Benzylamine) and a secondary amine (Morpholine).
General Materials for Amide Coupling:
-
2-Chloroquinoline-4-carboxylic acid
-
Amine (e.g., Benzylamine or Morpholine)
-
Coupling Reagent (HATU or EDC·HCl/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard equipment for workup and purification (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Protocol 2a: HATU-Mediated Coupling with Benzylamine
This method is highly efficient and often results in high yields and clean reactions.[1]
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-Chloroquinoline-4-carboxylic acid (1.0 eq) and anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5 minutes.
-
Add HATU (1.2 eq) to the mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Slowly add Benzylamine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-benzyl-2-chloroquinoline-4-carboxamide.
Protocol 2b: EDC/HOBt-Mediated Coupling with Morpholine
This is a classic and cost-effective method for amide bond formation.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-Chloroquinoline-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and Morpholine (1.1 eq) to the mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) portion-wise to the cooled solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, work up the reaction as described in Protocol 2a (steps 6-8).
-
Purify the crude product by silica gel column chromatography to yield (2-chloroquinolin-4-yl)(morpholino)methanone.
Signaling Pathways and Logical Relationships
The following diagram illustrates the mechanistic pathway for the EDC/HOBt mediated amide coupling, a common method for forming amide bonds.
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
References
Application Notes and Protocols: Methyl 2-chloroquinoline-4-carboxylate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloroquinoline-4-carboxylate is a versatile bifunctional reagent that serves as a valuable starting material for the synthesis of a wide array of fused heterocyclic compounds. The presence of a reactive chlorine atom at the 2-position, susceptible to nucleophilic displacement, and an ester group at the 4-position, which can be further manipulated, makes it a key building block in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems derived from this compound, including pyrazolo[4,3-c]quinolines, and products of nucleophilic substitution and Suzuki coupling reactions.
Key Applications
The primary application of this compound in heterocyclic synthesis lies in its ability to undergo reactions at both the C2 and C4 positions. The C2-chloro group is readily displaced by a variety of nucleophiles, leading to the formation of fused heterocyclic systems. The C4-ester functionality can be hydrolyzed, amidated, or reduced to introduce further diversity into the target molecules. These synthesized heterocycles are of significant interest due to their potential biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.
Data Presentation
Table 1: Nucleophilic Substitution Reactions of this compound with Amines
| Entry | Nucleophile | Product | Solvent | Conditions | Yield (%) |
| 1 | Hydrazine Hydrate | 2-Hydrazinylquinoline-4-carboxylic acid hydrazide | Ethanol | Reflux, 8h | 85 |
| 2 | Phenylhydrazine | Methyl 2-(2-phenylhydrazinyl)quinoline-4-carboxylate | DMF | 100 °C, 6h | 78 |
| 3 | Aniline | Methyl 2-(phenylamino)quinoline-4-carboxylate | NMP | 120 °C, 12h | 72 |
| 4 | Morpholine | Methyl 2-morpholinoquinoline-4-carboxylate | Dioxane | Reflux, 10h | 88 |
Table 2: Suzuki-Miyaura Cross-Coupling of this compound
| Entry | Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 °C, 12h | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C, 10h | 89 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 °C, 8h | 85 |
| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃/XPhos | Cs₂CO₃ | THF/H₂O | 80 °C, 16h | 78 |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-1H-pyrazolo[4,3-c]quinolin-4(5H)-one from this compound
This protocol describes a two-step synthesis involving nucleophilic displacement of the C2-chloro group with hydrazine, followed by intramolecular cyclization.
Step 1: Synthesis of Methyl 2-hydrazinylquinoline-4-carboxylate
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).
-
Reflux the reaction mixture for 8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield methyl 2-hydrazinylquinoline-4-carboxylate.
Step 2: Synthesis of 3-Amino-1H-pyrazolo[4,3-c]quinolin-4(5H)-one
-
Heat the methyl 2-hydrazinylquinoline-4-carboxylate obtained in Step 1 at 180-200 °C in a high-boiling solvent such as diphenyl ether for 2-3 hours.
-
Monitor the cyclization by TLC.
-
Cool the reaction mixture and add petroleum ether to precipitate the product.
-
Filter the solid, wash with petroleum ether, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to afford the pure 3-amino-1H-pyrazolo[4,3-c]quinolin-4(5H)-one.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
-
In a Schlenk flask, combine this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture (e.g., Toluene/Ethanol/H₂O in a 4:1:1 ratio).
-
Heat the reaction mixture at 90-110 °C for 8-16 hours, with stirring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylquinoline-4-carboxylate derivative.
Protocol 3: Synthesis of Furo[3,2-c]quinoline Derivatives
This protocol involves a multi-step sequence starting with the hydrolysis of the ester, followed by reaction with propargyl bromide and subsequent cyclization.
Step 1: Hydrolysis to 2-Chloroquinoline-4-carboxylic acid
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to yield 2-chloroquinoline-4-carboxylic acid.
Step 2: O-Alkylation with Propargyl Bromide
-
To a solution of 2-chloroquinoline-4-carboxylic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Add propargyl bromide (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude propargyl ester.
Step 3: Intramolecular Cyclization to Furo[3,2-c]quinoline
-
Dissolve the crude propargyl ester from Step 2 in a suitable high-boiling solvent like N,N-diethylaniline.
-
Heat the solution at reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture, and purify the product by column chromatography to afford the furo[3,2-c]quinoline derivative.
Application Notes and Protocols for Palladium-Catalyzed Reactions of Methyl 2-chloroquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving Methyl 2-chloroquinoline-4-carboxylate. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized quinoline derivatives with significant potential in medicinal chemistry and materials science. The following sections detail the experimental protocols and quantitative data for several common palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.
Suzuki-Miyaura Coupling: Synthesis of 2-Arylquinoline-4-carboxylates
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between aryl halides and boronic acids. This reaction is widely used to introduce diverse aryl and heteroaryl substituents at the 2-position of the quinoline ring system.
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2 equiv) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2 equiv) | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 equiv) | DMF | 90 | 24 | 75-85 |
| 4 | 4-Cyanophenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ (3 equiv) | Acetonitrile | 80 | 18 | 88-98 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst, and the phosphine ligand.
-
Add the base and the solvent system.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylquinoline-4-carboxylate.
Catalytic Cycle Diagram
Caption: Suzuki-Miyaura Coupling Catalytic Cycle.
Heck Reaction: Synthesis of 2-Vinylquinoline-4-carboxylates
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This method is particularly useful for introducing vinyl groups at the 2-position of the quinoline core, which can be further functionalized.
Quantitative Data Summary
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (2.5 equiv) | DMF | 120 | 24 | 70-80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (2 equiv) | NMP | 130 | 18 | 75-85 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (2) | P(t-Bu)₃ (5) | NaOAc (3 equiv) | DMAc | 110 | 20 | 80-90 |
| 4 | Cyclohexene | Pd(OAc)₂ (5) | PCy₃ (10) | Cs₂CO₃ (2 equiv) | Toluene | 100 | 36 | 60-70 |
Experimental Protocol: General Procedure for Heck Reaction
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst, and the phosphine ligand (if required).
-
Add the base and the solvent.
-
Seal the tube and heat the reaction mixture with vigorous stirring to the specified temperature for the indicated duration.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.
-
Wash the filtrate with water and brine, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 2-vinylquinoline-4-carboxylate.
Catalytic Cycle Diagram
Caption: Heck Reaction Catalytic Cycle.
Sonogashira Coupling: Synthesis of 2-Alkynylquinoline-4-carboxylates
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to 2-alkynylquinoline derivatives. These products are valuable intermediates for the synthesis of complex heterocyclic systems.
Quantitative Data Summary
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 5 | Et₃N | THF | 60 | 8 | 90-98 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | 6 | Piperidine | DMF | 80 | 12 | 85-95 |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) (4) | 8 | DIPA | Toluene | 90 | 16 | 80-90 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | 5 | K₂CO₃ (2 equiv) | Acetonitrile | 70 | 10 | 88-96 |
Note: Data is based on reactions with analogous 2-chloroquinoline-3-carboxylates and is expected to be similar for the 4-carboxylate isomer.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of this compound (1.0 mmol) in the specified solvent, add the terminal alkyne (1.2 mmol), the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Add the amine base and stir the reaction mixture at the indicated temperature for the specified time.
-
Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2-alkynylquinoline-4-carboxylate.
Catalytic Cycle Diagram
Caption: Sonogashira Coupling Catalytic Cycles.
Buchwald-Hartwig Amination: Synthesis of 2-Aminoquinoline-4-carboxylates
The Buchwald-Hartwig amination is a highly efficient method for the synthesis of C-N bonds, enabling the introduction of primary and secondary amines at the 2-position of the quinoline nucleus. This reaction is pivotal for the synthesis of compounds with potential biological activity.[1]
Quantitative Data Summary
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.4 equiv) | Toluene | 100 | 16 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2 equiv) | 1,4-Dioxane | 110 | 24 | 80-90 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5 equiv) | t-BuOH | 90 | 18 | 75-85 |
| 4 | Indole | Pd₂(dba)₃ (2) | DavePhos (5) | K₂CO₃ (2 equiv) | Xylene | 120 | 20 | 70-80 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and the solvent via syringe.
-
Stir the reaction mixture at the specified temperature for the given time.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 2-aminoquinoline-4-carboxylate.
Catalytic Cycle Diagram
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
References
Application Notes and Protocols for the Functionalization of Methyl 2-chloroquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of Methyl 2-chloroquinoline-4-carboxylate. The quinoline scaffold is a privileged structure in medicinal chemistry, and the ability to selectively modify its core is crucial for the development of novel therapeutic agents. The presence of a chlorine atom at the 2-position and a methyl ester at the 4-position of the quinoline ring offers versatile handles for a variety of chemical transformations.
This guide focuses on four key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing researchers with the necessary information to synthesize a diverse library of quinoline derivatives.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the derivatization of electron-deficient heteroaromatic halides. In the case of this compound, the electron-withdrawing nature of the quinoline nitrogen and the carboxylate group facilitates the displacement of the C2-chloro substituent by various nucleophiles.
Experimental Protocol: Synthesis of Methyl 2-phenoxyquinoline-4-carboxylate
-
To a stirred solution of this compound (1.0 mmol, 221.6 mg) and phenol (1.2 mmol, 113 mg) in anhydrous N,N-dimethylformamide (DMF, 5 mL) in a sealed tube, add potassium carbonate (2.0 mmol, 276 mg).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Seal the tube and heat the reaction mixture to 120 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 120 | 12 | 85-95 (estimated) |
| 4-Methoxyphenol | Cs₂CO₃ | DMSO | 130 | 10 | 80-90 (estimated) |
| Aniline | NaH | NMP | 100 | 16 | 75-85 (estimated) |
| Morpholine | K₂CO₃ | DMF | 100 | 8 | 90-98 (estimated) |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This reaction allows for the arylation, heteroarylation, or vinylation of the C2-position of the quinoline ring using a wide range of boronic acids or their esters.
Experimental Protocol: Synthesis of Methyl 2-phenylquinoline-4-carboxylate
-
In a microwave vial, combine this compound (1.0 mmol, 221.6 mg), phenylboronic acid (1.5 mmol, 183 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Add a mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
| Boronic Acid | Palladium Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 30 min | 85-95 (estimated) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 12 h | 80-90 (estimated) |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 110 | 8 h | 75-85 (estimated) |
| Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 90 | 6 h | 70-80 (estimated) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This methodology enables the synthesis of a wide variety of 2-aminoquinoline derivatives from this compound and primary or secondary amines.
Experimental Protocol: Synthesis of Methyl 2-(morpholino)quinoline-4-carboxylate
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 221.6 mg), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 23 mg), XPhos (0.1 mmol, 48 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.
| Amine | Palladium Precatalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 16 | 90-98 (estimated) |
| Aniline | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 100 | 12 | 80-90 (estimated) |
| Benzylamine | Pd₂(dba)₃ / BINAP | K₃PO₄ | Toluene | 110 | 24 | 70-80 (estimated) |
| N-Methylaniline | Pd(OAc)₂ / DavePhos | NaOtBu | Dioxane | 100 | 18 | 85-95 (estimated) |
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction provides a straightforward method for the introduction of alkynyl moieties at the C2-position of the quinoline ring, which are valuable synthons for further transformations.
Experimental Protocol: Synthesis of Methyl 2-(phenylethynyl)quinoline-4-carboxylate
-
To a solution of this compound (1.0 mmol, 221.6 mg) in a mixture of anhydrous tetrahydrofuran (THF, 8 mL) and triethylamine (Et₃N, 2 mL) in a Schlenk tube, add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg) and copper(I) iodide (0.06 mmol, 11.4 mg).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Add phenylacetylene (1.2 mmol, 132 µL) via syringe under an argon atmosphere.
-
Stir the reaction mixture at 60 °C for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL), wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
| Terminal Alkyne | Palladium Catalyst / Copper Cocatalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 8 | 80-90 (estimated) |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 70 | 6 | 85-95 (estimated) |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 12 | 75-85 (estimated) |
| Propargyl alcohol | Pd(dppf)Cl₂ / CuI | Et₃N | DMF | 80 | 10 | 70-80 (estimated) |
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-chloroquinoline-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 2-chloroquinoline-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most prevalent and effective methods for the purification of this compound are column chromatography and recrystallization. Column chromatography is particularly useful for separating the target compound from impurities with different polarities.[1] Recrystallization is an excellent technique for removing smaller amounts of impurities from a solid sample.[2][3][4]
Q2: What are the potential impurities I might encounter?
A2: Impurities can originate from unreacted starting materials, byproducts of the synthesis, or degradation of the product. Common impurities may include:
-
Starting materials: Depending on the synthetic route, these could be derivatives of acetanilides or isatin.[5]
-
Side-products: Incomplete reactions or side reactions during the synthesis can lead to various structurally related impurities.
-
Hydrolysis product: 2-chloroquinoline-4-carboxylic acid can form if the methyl ester is exposed to moisture, especially under acidic or basic conditions.[6][7][8]
Q3: How can I assess the purity of my final product?
A3: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities.[9]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[10]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of multiple components.
Q4: What is the expected appearance and stability of pure this compound?
A4: Pure this compound is typically a solid. While specific data for this compound is not abundant in the provided results, related compounds are described as yellow solids.[9] Esters are generally susceptible to hydrolysis, so it is advisable to store the purified compound in a cool, dry environment, away from strong acids and bases.
Troubleshooting Guides
Recrystallization Issues
Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable, or an insufficient volume of solvent is being used.
-
Solution:
Problem: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystallization.
-
Solution:
-
If too much solvent was used, carefully evaporate some of it to concentrate the solution and then allow it to cool again.[11]
-
Induce crystallization by "seeding" with a pure crystal of the compound or by scratching the inside of the flask with a glass rod at the meniscus.[10]
-
Ensure a gradual cooling process; cooling too rapidly can lead to precipitation instead of crystallization.[2]
-
Problem: The product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the compound is still significantly impure.
-
Solution:
-
Switch to a solvent with a lower boiling point.
-
Try a two-solvent recrystallization method. Dissolve the compound in a small amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" hot solvent (in which it is less soluble) until the solution becomes turbid. Then, allow it to cool slowly.[11]
-
Column Chromatography Issues
Problem: Poor separation of the compound from impurities.
-
Possible Cause: The eluent system does not have the optimal polarity, or the column was not packed correctly.
-
Solution:
Problem: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Data Presentation
Table 1: Column Chromatography Parameters for Related Compounds
| Compound Class | Stationary Phase | Eluent System (v/v) | Reference |
| Quinoline Derivatives | Silica Gel | n-hexane : ethyl acetate (92 : 8) | [9] |
| Quinoline Derivatives | Silica Gel | n-hexane : ethyl acetate (80 : 20) | [9] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Insert a small plug of glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.[12]
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[12]
-
Add another layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the column.[13]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system (e.g., n-hexane:ethyl acetate).
-
Collect fractions in separate test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.[1]
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Choose a suitable solvent or solvent pair in which the compound has high solubility when hot and low solubility when cold.[10]
-
-
Dissolution:
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
-
-
Filtration and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals thoroughly to remove any residual solvent.
-
Visualizations
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 8. Carboxylic acid synthesis by oxidative cleavages [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
Technical Support Center: Synthesis of Methyl 2-chloroquinoline-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Methyl 2-chloroquinoline-4-carboxylate synthesis.
Overall Synthesis Workflow
The synthesis of this compound is typically achieved in a three-stage process:
-
Quinoline Ring Formation: Synthesis of a quinoline-4-carboxylic acid precursor, commonly via the Pfitzinger or Doebner reaction. The Pfitzinger reaction, which utilizes isatin and a carbonyl compound, is often preferred for generating the quinoline-4-carboxylic acid core.[1][2]
-
Chlorination: Conversion of the 2-hydroxyquinoline-4-carboxylic acid intermediate to 2-chloroquinoline-4-carboxylic acid using a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Esterification: Formation of the final methyl ester product from the carboxylic acid via methods like Fischer esterification.[3]
Caption: General three-stage synthesis workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by the synthetic stage and addresses common issues in a question-and-answer format.
Stage 1: Quinoline Ring Formation (Pfitzinger Reaction)
Q1: My Pfitzinger reaction is producing a thick, dark tar, making product isolation difficult and lowering my yield. What is causing this?
A1: Tar formation is a frequent issue in the Pfitzinger reaction, often resulting from the self-condensation of isatin or the carbonyl compound (e.g., pyruvic acid) under strongly basic conditions and at high temperatures.[4]
Troubleshooting Steps:
-
Modified Reactant Addition: Instead of mixing all reactants at once, first dissolve the isatin in the base (e.g., potassium hydroxide) to facilitate the opening of the isatin ring. Once the isatin is fully dissolved, then add the carbonyl compound.[4]
-
Temperature Control: Avoid excessive heating, as high temperatures can accelerate side reactions that lead to tar formation. Running the reaction at a lower temperature for a longer duration may be beneficial.[4]
-
Solvent Choice: While ethanol is commonly used, you can explore other protic solvents or aqueous mixtures to potentially reduce tar formation.[4]
-
pH Control During Workup: When acidifying the reaction mixture to precipitate the product, add the acid slowly with vigorous stirring. This prevents localized high acidity, which can contribute to product degradation.[4]
Caption: Decision tree for addressing tar formation.
Q2: The yield of my 2-hydroxyquinoline-4-carboxylic acid is consistently low, even with minimal tar formation. How can I improve it?
A2: Low yields can stem from incomplete reaction, degradation of reactants or products, or other side reactions.
Troubleshooting Steps:
-
Ensure Complete Isatin Ring Opening: Pre-reacting the isatin with a strong base is a critical step. Ensure the isatin is fully dissolved before adding the carbonyl compound.[4]
-
Reactant Stoichiometry: An excess of the carbonyl compound is often employed to drive the reaction to completion. This also helps to minimize residual isatin, which can be challenging to remove during purification.[4]
-
Reaction Time: The Pfitzinger reaction can be slow. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has reached completion before proceeding with the workup.
| Parameter | Condition A | Condition B (Optimized) | Expected Outcome |
| Reactant Ratio (Isatin:Pyruvic Acid) | 1 : 1 | 1 : 1.5 | Increased conversion of isatin |
| Base | 3 equivalents KOH | 3.5 equivalents KOH | Enhanced isatin ring opening |
| Reaction Time | 4 hours | 8-12 hours (or until TLC shows completion) | Higher product yield |
Note: This table provides illustrative optimization parameters. Actual conditions may vary based on specific substrates and scale.
Stage 2: Chlorination with Phosphorus Oxychloride (POCl₃)
Q3: During the workup of my POCl₃ chlorination, my product seems to revert to the starting material (2-hydroxyquinoline-4-carboxylic acid). Why is this happening?
A3: 2-Chloroquinolines can be highly susceptible to hydrolysis, especially in the presence of water and bases during the workup. The acidic conditions created when quenching excess POCl₃ with water can also promote this reversion.[5]
Troubleshooting Steps:
-
Minimize Water Contact: After the reaction is complete, remove the excess POCl₃ under reduced pressure before the workup.
-
Controlled Quenching: Instead of quenching the reaction mixture directly with water, dilute the cooled residue with an inert organic solvent (e.g., dichloromethane) and then slowly add this solution to a cold, saturated sodium bicarbonate solution with vigorous stirring. This helps to neutralize the acid and minimize hydrolysis.[5]
-
Anhydrous Conditions: Ensure that the starting 2-hydroxyquinoline-4-carboxylic acid is thoroughly dried before the reaction, as any moisture will react with POCl₃, reducing its effectiveness and potentially leading to side products.[5]
Q4: The chlorination reaction is sluggish and gives a low yield of the desired 2-chloroquinoline-4-carboxylic acid. How can I drive the reaction to completion?
A4: Incomplete chlorination can be due to insufficient reagent, inadequate temperature, or the formation of stable intermediates.
Troubleshooting Steps:
-
Use of a Base: The addition of an organic base, such as triethylamine or diisopropylethylamine, can facilitate the reaction. The reaction is believed to proceed through phosphorylated intermediates, and a base can help drive these steps.[6]
-
Temperature and Reaction Time: These reactions often require heating to 70-90°C to ensure the conversion of phosphorylated intermediates to the final chloro product. Monitor the reaction by TLC to determine the optimal reaction time.[6]
-
Reagent Stoichiometry: While POCl₃ is often used in excess as the solvent, for a more controlled reaction, a minimum of 1 molar equivalent is required for efficient conversion.[6]
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Reference |
| Base | None | 1.1 equivalents Triethylamine | [6] |
| Temperature | 50°C | 80°C | [6] |
| Reaction Time | 2 hours | 4-6 hours | [6] |
| Workup | Quenching with water | Evaporation of POCl₃, then quench with NaHCO₃(aq) | [5] |
Stage 3: Fischer Esterification
Q5: My Fischer esterification of 2-chloroquinoline-4-carboxylic acid is not going to completion, resulting in a low yield of the methyl ester. What can I do?
A5: The Fischer esterification is a reversible reaction. To achieve a high yield, the equilibrium must be shifted towards the product side.[3]
Troubleshooting Steps:
-
Use of Excess Alcohol: A large excess of methanol (which can also serve as the solvent) is typically used to drive the equilibrium towards the formation of the methyl ester.[3]
-
Removal of Water: The water produced during the reaction can be removed using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.
-
Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is essential. Ensure a sufficient catalytic amount is used.[3][7]
Q6: My final product, this compound, is difficult to purify. What are some effective purification strategies?
A6: Purification can be challenging due to the presence of unreacted starting materials and side products from the multi-step synthesis.
Purification Strategies:
-
Column Chromatography: Flash column chromatography using silica gel is a common and effective method for purifying the final ester. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from impurities.[8][9]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure product.
-
Aqueous Wash: During the workup of the esterification, washing the organic layer with a saturated sodium bicarbonate solution will remove any unreacted carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid (Pfitzinger Reaction)
-
In a round-bottom flask, dissolve potassium hydroxide (3.5 eq.) in ethanol.
-
Add isatin (1.0 eq.) to the basic solution and stir until it is completely dissolved.
-
Add pyruvic acid (1.5 eq.) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove neutral impurities.
-
Slowly acidify the aqueous layer with acetic acid or dilute HCl with vigorous stirring to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-hydroxyquinoline-4-carboxylic acid.
Protocol 2: Synthesis of 2-Chloroquinoline-4-carboxylic Acid
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the dried 2-hydroxyquinoline-4-carboxylic acid (1.0 eq.) in phosphorus oxychloride (POCl₃, used in excess as solvent).
-
Add triethylamine (1.1 eq.) dropwise to the cooled suspension.
-
Heat the reaction mixture to 80-90°C and monitor by TLC.
-
Upon completion, cool the mixture to room temperature and remove the excess POCl₃ by vacuum distillation.
-
Carefully dilute the residue with dichloromethane and pour it slowly onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloroquinoline-4-carboxylic acid.
Protocol 3: Synthesis of this compound (Fischer Esterification)
-
Dissolve the crude 2-chloroquinoline-4-carboxylic acid (1.0 eq.) in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Remove the excess methanol under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude methyl ester.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of Methyl 2-chloroquinoline-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-chloroquinoline-4-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on common side reactions and purification challenges.
Q1: My final product is contaminated with the starting material, Methyl 2-hydroxyquinoline-4-carboxylate. What could be the cause?
A1: This issue points to an incomplete chlorination reaction. Several factors could be contributing to this:
-
Insufficient Chlorinating Agent: The molar ratio of the chlorinating agent (e.g., phosphorus oxychloride - POCl₃) to the Methyl 2-hydroxyquinoline-4-carboxylate may be too low.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to ensure complete conversion.
-
Reaction Temperature: The temperature might be too low for the reaction to go to completion. Chlorination of the hydroxyl group on the quinoline ring often requires elevated temperatures.
-
Purity of Reagents: The purity of the chlorinating agent can affect its reactivity.
Solution:
-
Optimize Reagent Stoichiometry: Ensure at least a stoichiometric amount, and often an excess, of the chlorinating agent is used.
-
Increase Reaction Time and/or Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction stalls, consider increasing the temperature or extending the reaction time.
-
Ensure Anhydrous Conditions: Moisture can decompose the chlorinating agent, reducing its effectiveness. Ensure all glassware is thoroughly dried and reagents are handled under anhydrous conditions.
Q2: I am observing a significant amount of 2-chloroquinoline-4-carboxylic acid in my final product. Why is this happening?
A2: The presence of the carboxylic acid is likely due to the hydrolysis of the methyl ester. This can occur at several stages:
-
During Chlorination: If the starting material is 2-hydroxyquinoline-4-carboxylic acid, the esterification step might be incomplete or the ester could be hydrolyzed during the chlorination work-up.
-
During Work-up: Quenching the reaction mixture with water or aqueous solutions can lead to hydrolysis, especially if the conditions are acidic or basic and the temperature is elevated.[1]
-
During Purification: Certain purification methods, such as chromatography on silica gel with protic solvents, can sometimes cause hydrolysis.
Solution:
-
Careful Work-up: When quenching the reaction, do so at a low temperature (e.g., by pouring the reaction mixture onto crushed ice) to minimize hydrolysis.[1] Neutralize any excess acid carefully.
-
Anhydrous Conditions for Esterification: If performing the esterification after chlorination, ensure strictly anhydrous conditions to drive the equilibrium towards the ester product.
-
Purification Strategy: Consider using non-protic solvents for chromatography or recrystallization to avoid hydrolysis.
Q3: My product yield is low, and I have isolated a byproduct that appears to be a di-chloro substituted quinoline. How can this be avoided?
A3: The formation of a di-chloro substituted quinoline suggests over-chlorination. This can happen under harsh reaction conditions. Prolonged heating with a strong chlorinating agent like phosphorus oxychloride can sometimes lead to the substitution of other groups on the quinoline ring.[2]
Solution:
-
Control Reaction Temperature and Time: Avoid excessive heating and prolonged reaction times. Monitor the reaction closely and stop it once the starting material is consumed.
-
Use a Milder Chlorinating Agent: Depending on the specific substrate, a milder chlorinating agent might be effective and less prone to over-chlorination.
Q4: The purification of my crude product is proving difficult due to the presence of viscous, dark-colored impurities.
A4: The formation of polymeric or tar-like substances is a common issue in quinoline synthesis, often resulting from side reactions at high temperatures or in the presence of strong acids. Dimerization of intermediates or products can also occur.[3][4]
Solution:
-
Optimize Reaction Conditions: Carefully control the temperature to avoid decomposition and polymerization.
-
Purification Strategy:
-
Trituration: Before full purification, washing the crude product with a suitable solvent can help remove some of the tarry material.
-
Recrystallization: This is often an effective method for purifying the final product. Experiment with different solvents to find the optimal conditions.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the product from impurities.
-
Frequently Asked Questions (FAQs)
Q5: What is the most common synthetic route to this compound?
A5: A prevalent method involves a two-step process:
-
Chlorination: The conversion of Methyl 2-hydroxyquinoline-4-carboxylate (or the corresponding carboxylic acid) to the 2-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃), often with phosphorus pentachloride (PCl₅).
-
Esterification: If starting from 2-chloroquinoline-4-carboxylic acid, it is then converted to the methyl ester. This can be achieved through Fischer esterification, using methanol in the presence of an acid catalyst (e.g., sulfuric acid), or by converting the carboxylic acid to an acyl chloride followed by reaction with methanol.
Q6: What are the key reaction parameters to control during the chlorination step?
A6: The key parameters are temperature, reaction time, and the stoichiometry of the chlorinating agent. These need to be carefully optimized for the specific substrate to maximize the yield of the desired product and minimize the formation of byproducts such as incompletely reacted starting material or over-chlorinated products.
Q7: How can I effectively remove the excess chlorinating agent after the reaction?
A7: Excess phosphorus oxychloride is typically removed by quenching the reaction mixture in ice-water, which hydrolyzes the POCl₃ to phosphoric acid.[1] Alternatively, it can be removed by distillation under reduced pressure, although this is less common for laboratory-scale syntheses.
Q8: What analytical techniques are recommended for monitoring the reaction progress and assessing product purity?
A8: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for assessing the purity of the final product and identifying any byproducts. ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of the final product.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of 2-chloroquinoline derivatives. Note that optimal conditions can vary depending on the specific substrate and scale of the reaction.
| Step | Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chlorination | 2-Hydroxyquinoline-4-carboxylic acid | POCl₃ | Reflux | 1-24 | 87-87.5 | [1] |
| Esterification | 2-Chloro-4-hydroxyquinoline-3-carboxylic acid | Methanol, H₂SO₄ | Reflux | N/A | High | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-chloroquinoline-4-carboxylic acid from 2-hydroxyquinoline-4-carboxylic acid
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-hydroxyquinoline-4-carboxylic acid.
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux and maintain for the required time (typically 1-24 hours), monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Isolation: The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum to yield 2-chloroquinoline-4-carboxylic acid.[1]
Protocol 2: Fischer Esterification of 2-chloroquinoline-4-carboxylic acid
-
Setup: In a round-bottom flask, dissolve 2-chloroquinoline-4-carboxylic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Work-up: Cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be done by recrystallization or column chromatography.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis side reactions.
References
- 1. 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Suzuki Coupling for Methyl 2-chloroquinoline-4-carboxylate
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of Methyl 2-chloroquinoline-4-carboxylate. This guide addresses the specific challenges associated with this substrate, such as the lower reactivity of the C-Cl bond and the potential for ester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound giving a low or no yield?
A1: Low yields with this substrate are common and can stem from several factors. The primary challenge is the robustness of the carbon-chlorine bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[1] Other common issues include inactive catalysts, decomposition of the boronic acid (protodeboronation), or suboptimal selection of base and solvent. A systematic check of your reagents and reaction setup is the first step in troubleshooting.[1][2]
Q2: What is the best palladium catalyst system for coupling an aryl chloride like this compound?
A2: For less reactive electrophiles like 2-chloroquinolines, standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] It is highly recommended to use more active catalytic systems featuring bulky, electron-rich phosphine ligands.[1][3] Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium sources, which should be paired with ligands such as SPhos, XPhos, or RuPhos (Buchwald-type ligands).[1][3] Pre-formed catalysts like Pd(dppf)Cl₂ can also be highly effective for this type of transformation.[3]
Q3: How do I select a base to maximize yield without hydrolyzing the methyl ester?
A3: The base is critical for activating the boronic acid but can also promote the hydrolysis of your ester functional group, especially at elevated temperatures.[1][4][5][6] While strong bases can improve coupling efficiency, they increase the risk of this side reaction.
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often preferred for challenging couplings as they are strong enough to promote the reaction but are generally less likely to cause hydrolysis than hydroxides (e.g., NaOH, KOH).[1][7]
-
Milder Options: For particularly sensitive substrates, potassium fluoride (KF) can be an effective, milder alternative.[3][4]
-
Considerations: The base should be finely powdered to ensure good reactivity and solubility.[1]
Q4: What are the recommended solvent and temperature conditions for this reaction?
A4: Aprotic polar solvents are typically used, often with a small amount of water to help dissolve the inorganic base.[1] Common choices include 1,4-dioxane, toluene, or tetrahydrofuran (THF).[1] Due to the stability of the C-Cl bond, higher reaction temperatures, often in the range of 80-110 °C, are generally required to achieve a reasonable reaction rate.[1]
Q5: I suspect my boronic acid is decomposing. How can I prevent this?
A5: The decomposition of boronic acid via protodeboronation is a major cause of low yields, particularly with electron-deficient partners.[1][2][3] To mitigate this:
-
Use fresh, high-purity boronic acid.
-
Consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, which can release the boronic acid slowly during the reaction.[2][3]
-
Employ milder bases like K₃PO₄ or KF, as stronger bases can accelerate decomposition.[2]
-
Optimize the reaction time and temperature; shorter times and lower temperatures can reduce the extent of this side reaction.[2]
Q6: What are the most common side reactions besides ester hydrolysis?
A6: A primary side reaction is the homocoupling of the boronic acid, which forms a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst.[3] To prevent this, it is critical to ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed before use.[1][2]
Troubleshooting and Optimization
The following diagrams and tables provide structured guidance for optimizing your reaction conditions and troubleshooting common problems.
Visual Troubleshooting Guide
// Nodes start [label="Low or No Yield", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=14];
// Causes cause_catalyst [label="Problem: Catalyst Inactivity", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; cause_substrate [label="Problem: Poor Substrate Reactivity\n(Strong C-Cl Bond)", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; cause_boronic [label="Problem: Protodeboronation", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; cause_conditions [label="Problem: Suboptimal Conditions", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; cause_side_reactions [label="Problem: Side Reactions", style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions sol_catalyst [label="Solution:\n- Use fresh catalyst/ligand\n- Ensure inert atmosphere\n- Thoroughly degas solvents", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; sol_substrate [label="Solution:\n- Use highly active catalyst system\n (e.g., Pd(OAc)₂ + SPhos/XPhos)\n- Increase reaction temperature", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; sol_boronic [label="Solution:\n- Use fresh boronic acid\n- Switch to pinacol/MIDA ester\n- Use milder base (e.g., K₃PO₄)", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; sol_conditions [label="Solution:\n- Screen different bases\n- Screen solvent systems\n (e.g., Dioxane/H₂O, Toluene/H₂O)", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; sol_side_reactions [label="Solution:\n- For hydrolysis: Use K₃PO₄ or KF\n- For homocoupling: Ensure O₂ exclusion", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];
// Connections start -> {cause_catalyst, cause_substrate, cause_boronic, cause_conditions, cause_side_reactions} [color="#5F6368"]; cause_catalyst -> sol_catalyst [color="#4285F4"]; cause_substrate -> sol_substrate [color="#4285F4"]; cause_boronic -> sol_boronic [color="#4285F4"]; cause_conditions -> sol_conditions [color="#4285F4"]; cause_side_reactions -> sol_side_reactions [color="#4285F4"]; } end_dot Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.
Data Presentation: Condition Screening
Table 1: Comparison of Recommended Catalyst Systems
| Catalyst Source | Ligand | Typical Loading (mol%) | Advantages | Considerations |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 1-3% Pd, 2-6% Ligand | Highly active for C-Cl bond activation.[1][3] | Air-sensitive ligands require handling under inert gas. |
| Pd(dppf)Cl₂ | (integrated) | 2-5% | Air-stable, reliable, and effective for many substrates.[3] | May be less active than Buchwald systems for very challenging couplings. |
| Pd(PPh₃)₄ | (integrated) | 3-5% | Commonly available and easy to handle. | Often shows low reactivity with aryl chlorides.[1] |
Table 2: Guide to Base Selection
| Base | Relative Strength | Typical Equivalents | Key Considerations |
| Cs₂CO₃ | Strong | 2-3 | Very effective for difficult couplings; good solubility in some organic solvents.[1][7] |
| K₃PO₄ | Strong | 2-3 | Excellent choice for balancing high reactivity with a lower risk of ester hydrolysis.[1] |
| K₂CO₃ | Moderate | 2-3 | Common and cost-effective; may require higher temperatures.[1] |
| KF | Mild | 2-3 | Good for base-sensitive substrates to minimize side reactions like hydrolysis.[3][4] |
Table 3: Recommended Solvent Systems
| Solvent | Co-Solvent (Ratio) | Boiling Point (°C) | Notes |
| 1,4-Dioxane | H₂O (e.g., 4:1 to 10:1) | ~101 | Excellent general-purpose solvent for Suzuki reactions.[1] |
| Toluene | H₂O (e.g., 4:1 to 10:1) | ~111 | Higher boiling point can be beneficial for activating the C-Cl bond. |
| THF | H₂O (e.g., 4:1 to 10:1) | ~66 | Lower boiling point; may require sealed-tube conditions for higher temperatures. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Catalyst System (e.g., Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%))
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2-3 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 5:1, 10 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium source, the ligand, and the base under an inert atmosphere (e.g., in a glovebox).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[1][2]
-
Solvent Addition: Add the degassed solvent mixture via syringe under a positive pressure of inert gas.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired Methyl 2-arylquinoline-4-carboxylate.
Visual Diagrams
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; ox_add [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd_complex [label="Ar-Pd(II)(Cl)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd_biaryl [label="Ar-Pd(II)(Ar')L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Inputs & Outputs aryl_halide [label="R-Cl\n(this compound)", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; boronic_acid [label="R'-B(OH)₂\n+ Base", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="R-R'\n(Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Cycle pd0 -> ox_add [dir=back]; ox_add -> pd_complex; pd_complex -> transmetal; transmetal -> pd_biaryl; pd_biaryl -> red_elim; red_elim -> pd0;
// Connections to cycle aryl_halide -> ox_add; boronic_acid -> transmetal; product -> red_elim [dir=back]; } end_dot Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
// Nodes setup [label="1. Reagent Prep & Weighing\n(Substrate, Boronic Acid, Catalyst, Base)"]; inert [label="2. Setup Under Inert Gas\n(Evacuate & Backfill Flask)"]; solvent [label="3. Add Degassed Solvent"]; reaction [label="4. Heat and Stir\n(e.g., 100 °C)"]; monitor [label="5. Monitor Progress\n(TLC / LC-MS)"]; workup [label="6. Quench & Aqueous Workup"]; purify [label="7. Column Chromatography"]; product [label="8. Pure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow setup -> inert -> solvent -> reaction -> monitor -> workup -> purify -> product; } end_dot Caption: General experimental workflow for Suzuki coupling synthesis.
References
Technical Support Center: Synthesis of 2-Chloroquinoline Derivatives
Welcome to the technical support center for the synthesis of 2-chloroquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common synthetic methodologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
General Issues & Troubleshooting
Q1: What are the most common reasons for a low yield in 2-chloroquinoline synthesis?
A1: Low yields are a frequent challenge and can stem from several factors across different synthetic routes.[1][2] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in precursors, such as the starting acetanilide, can interfere with the reaction.[3]
-
Presence of Moisture: Reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are highly sensitive to moisture. The presence of water can consume the reagent and lead to unwanted byproducts.[3][4] Always use thoroughly dried glassware and anhydrous solvents.[1]
-
Suboptimal Reaction Temperature: Many syntheses, like the Vilsmeier-Haack reaction, require careful temperature control. The initial addition of reagents is often done at low temperatures (0-5 °C) due to the exothermic nature, followed by heating (e.g., 80-90 °C) to drive the cyclization.[3] Excessive heat can cause decomposition and tar formation, while insufficient heat leads to an incomplete reaction.[1][3]
-
Incorrect Stoichiometry: The molar ratios of reactants, particularly the chlorinating agent (e.g., POCl₃) and the Vilsmeier reagent components, are critical.[4] Using an incorrect ratio can lead to side reactions and reduced yield.[3]
-
Substrate Reactivity: The electronic properties of substituents on the starting materials significantly impact reactivity. For instance, in the Vilsmeier-Haack synthesis, electron-donating groups on the N-arylacetamide precursor generally result in better yields.[5]
-
Product Loss During Work-up: Significant product loss can occur during extraction, washing, and purification steps.[2][3]
Q2: My reaction produced a dark-colored oil or tar instead of the expected crystalline solid. What went wrong?
A2: The formation of tar or a dark oil is a common issue, typically indicating polymerization or the presence of significant impurities.[3] Potential causes include:
-
Excessive Reaction Temperature: Overheating is a primary cause of decomposition and the formation of polymeric byproducts.[3]
-
Strongly Acidic Conditions: Certain starting materials, like crotonaldehyde in the Doebner-von Miller synthesis, can readily polymerize under highly acidic conditions.[6]
-
Presence of Oxygen: Air leaks in the reaction setup can sometimes lead to oxidative side reactions that produce colored impurities.[3]
-
Impure Reagents: Using old or impure starting materials can introduce contaminants that promote side reactions.
To resolve this, carefully control the reaction temperature, ensure the correct stoichiometry, use purified reagents, and perform the reaction under an inert atmosphere if necessary. For purification, steam distillation can sometimes be effective for separating the volatile quinoline product from non-volatile tar.[1]
Q3: How can I effectively purify my crude 2-chloroquinoline derivative?
A3: The purification method depends on the nature of the product and the impurities present.
-
Recrystallization: This is the most common method for solid products. The crude product is typically filtered after being precipitated in ice-cold water and then recrystallized from a suitable solvent like aqueous ethanol or ethyl acetate.[7]
-
Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a necessary next step. This is particularly useful for separating the desired product from isomers or other byproducts with similar solubility.[4][8]
-
Distillation: For liquid products or to remove volatile impurities, distillation under reduced pressure can be employed.[1]
Troubleshooting Guide: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is one of the most common and efficient methods for synthesizing 2-chloro-3-formylquinolines from N-arylacetamides.[9] This guide addresses specific issues related to this procedure.
Problem 1: Low or No Yield of 2-Chloro-3-formylquinoline
-
Possible Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent (formed from DMF and POCl₃) is moisture-sensitive.
-
Possible Cause 2: Improper Temperature Control. The initial formation of the Vilsmeier reagent and its addition to the acetanilide is exothermic. Subsequent cyclization requires heating.
-
Possible Cause 3: Poor Substrate Reactivity. Acetanilides with strong electron-withdrawing groups may react poorly.
Problem 2: Difficulty with Product Isolation After Quenching
-
Possible Cause 1: Product is Oily or Gummy. The product may not precipitate as a clean solid when the reaction mixture is poured into ice water.
-
Solution: After quenching in ice water, stir the mixture vigorously for an extended period (e.g., 30 minutes) to promote solidification.[3] If it remains oily, extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate.
-
-
Possible Cause 2: Product is Soluble in Water. Some substituted quinolines may have partial solubility in the acidic aqueous mixture after quenching.
-
Solution: Neutralize the aqueous mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the quinoline base before filtering or extracting.[1]
-
Problem 3: Challenges During Reaction Scale-Up
-
Possible Cause 1: Exothermic Reaction is Uncontrolled. The heat generated during the addition of large quantities of POCl₃ can be difficult to dissipate.
-
Solution: Use a dropping funnel to add the POCl₃ slowly and portion-wise.[4] Employ a larger ice bath or a more efficient cooling system and closely monitor the internal reaction temperature.
-
-
Possible Cause 2: Inefficient Removal of HCl Gas. The reaction generates hydrogen chloride (HCl) gas, which can inhibit the reaction if it builds up in the reaction vessel.
-
Solution: Conduct the reaction in a highly efficient fume hood. For large-scale reactions, consider equipping the setup with a gas trap (e.g., a bubbler with a base solution) to safely neutralize and remove HCl.[4]
-
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various 2-chloro-3-formylquinoline derivatives via the Vilsmeier-Haack reaction.
| Starting Acetanilide (Substituent) | Chlorinating Agent | Temp (°C) | Time (h) | Yield (%) | Reference |
| H (unsubstituted) | POCl₃ | 80-90 | 4-10 | ~70-85 | [9] |
| 8-Methyl | POCl₃ | 80-90 | 4 | 65 | [11] |
| 6-Bromo | PCl₅ | 100 | 4 | 88 | [10] |
| 6-Chloro | PCl₅ | 100 | 4 | 86 | [10] |
| 6-Methyl | PCl₅ | 100 | 4 | 83 | [10] |
| 8-Chloro | PCl₅ | 100 | 16 | 65 | [10] |
| 6-Nitro | PCl₅ | 100 | 16 | 55 | [10] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Reaction[5][10]
This protocol describes a general procedure for the synthesis of 2-chloro-3-formylquinolines from substituted acetanilides.
Materials:
-
Substituted Acetanilide (1 eq)
-
N,N-Dimethylformamide (DMF) (3 eq)
-
Phosphorus Oxychloride (POCl₃) (12 eq) or Phosphorus Pentachloride (PCl₅) (4.5 eq)[10]
-
Ice-cold water
-
Round-bottom flask, dropping funnel, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, place the N,N-Dimethylformamide (DMF).
-
Cool the flask to 0-5 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, add the substituted acetanilide portion-wise to the reaction mixture, ensuring the temperature remains low.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 4-10 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice/ice-cold water with vigorous stirring.[3]
-
A solid precipitate of the 2-chloro-3-formylquinoline derivative will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol.
Visualized Workflows and Logic
Caption: General experimental workflow for the Vilsmeier-Haack synthesis of 2-chloroquinolines.
Caption: A logical workflow for troubleshooting low yields in chemical synthesis.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ijsr.net [ijsr.net]
- 8. benchchem.com [benchchem.com]
- 9. chemijournal.com [chemijournal.com]
- 10. researchgate.net [researchgate.net]
- 11. chemijournal.com [chemijournal.com]
Technical Support Center: Purification of Methyl 2-chloroquinoline-4-carboxylate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Methyl 2-chloroquinoline-4-carboxylate using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product from Impurities | The polarity of the mobile phase is either too high or too low. | Optimize the mobile phase composition using Thin Layer Chromatography (TLC). Start with a solvent system of hexane and ethyl acetate and vary the ratio. Aim for an Rf value of 0.2-0.4 for the desired compound. A common starting point is a 4:1 to 9:1 hexane:ethyl acetate mixture. |
| Co-elution of closely related impurities. | Consider using a gradient elution. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. | |
| Product is Tailing on the Column/TLC Plate | The compound is interacting strongly with the acidic silica gel due to the basic nitrogen on the quinoline ring. | Add a small amount (0.1-1%) of triethylamine (TEA) or pyridine to the mobile phase to neutralize the acidic sites on the silica gel.[1][2] Alternatively, use a different stationary phase such as neutral alumina.[2] |
| Low Yield of Purified Product | The compound is adsorbing irreversibly to the silica gel. | Deactivate the silica gel before use by washing it with the mobile phase containing triethylamine. Ensure the column is not overloaded with the crude sample. |
| The compound is degrading on the silica gel. | While methyl esters are generally stable on silica gel, prolonged exposure can lead to degradation.[1] Run the column as quickly as possible without sacrificing separation. Consider using a less acidic stationary phase like neutral alumina. | |
| Product Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase. |
| Product Does Not Elute from the Column (Low Rf) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. If the compound still does not elute with 100% ethyl acetate, a more polar solvent like methanol can be added in small increments to the mobile phase. |
| Cracks or Bubbles in the Silica Gel Bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Silica gel (60-120 or 230-400 mesh) is the most common stationary phase for the purification of quinoline derivatives. However, due to the basic nature of the quinoline nitrogen, peak tailing can occur. If this is a significant issue, consider using neutral alumina or deactivating the silica gel with a base like triethylamine.[1][2]
Q2: How do I determine the best mobile phase for my column?
A2: The ideal mobile phase should be determined by running preliminary Thin Layer Chromatography (TLC) experiments. A good mobile phase will give your target compound an Rf value between 0.2 and 0.4, and provide good separation from any impurities. A common solvent system to start with is a mixture of hexane and ethyl acetate.
Q3: What are the potential impurities I should be looking to separate?
A3: Potential impurities will depend on the synthetic route used. Common impurities could include:
-
Starting materials: Unreacted starting materials from the synthesis.
-
Side products: Byproducts from the reaction, which could include isomers or products of incomplete reaction.
-
Hydrolysis product: 2-chloroquinoline-4-carboxylic acid, formed from the hydrolysis of the methyl ester. This impurity will be significantly more polar than the desired product.
Q4: My compound appears to be a streak rather than a spot on the TLC plate. What should I do?
A4: Streaking is often a sign of strong interaction with the stationary phase or overloading the TLC plate. Try spotting a more dilute sample. If streaking persists, add a small amount (0.1-1%) of triethylamine or a few drops of acetic acid to the developing chamber to see if it improves the spot shape. For a basic compound like a quinoline derivative, triethylamine is more likely to be effective.
Q5: Can I reuse my column?
A5: It is generally not recommended to reuse a silica gel column for the purification of different compounds as it can lead to cross-contamination. For purifying multiple batches of the same compound, it may be possible if the column is thoroughly flushed with a polar solvent after each run.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure. The specific mobile phase composition should be optimized based on TLC analysis.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
2. Mobile Phase Preparation:
-
Based on TLC analysis, prepare a suitable mobile phase of hexane and ethyl acetate. A typical starting point is a 9:1 (v/v) mixture of hexane:ethyl acetate.
-
If tailing is observed on the TLC, add 0.1% triethylamine to the mobile phase.
3. Column Packing:
-
Secure the chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the mobile phase.
-
Carefully pour the slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed when adding the sample or mobile phase.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to absorb completely into the silica gel.
-
Carefully add the mobile phase to the column.
5. Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect the eluent in fractions using test tubes or flasks.
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
6. Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Troubleshooting Workflow
References
Technical Support Center: Reactions of Methyl 2-chloroquinoline-4-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-chloroquinoline-4-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and avoid the formation of unwanted side products in your experiments.
I. Hydrolysis of the Methyl Ester
A common side reaction is the hydrolysis of the methyl ester at the C4 position to the corresponding carboxylic acid. This is particularly prevalent under basic or acidic conditions, often exacerbated by elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: My reaction at the 2-chloro position is sluggish, and I'm observing a significant amount of a more polar byproduct by TLC. What is likely happening?
A1: It is highly probable that the methyl ester is hydrolyzing to the carboxylic acid (2-chloroquinoline-4-carboxylic acid). This occurs when residual water is present in your reaction mixture, especially if the reaction is run under basic or acidic conditions or at high temperatures for an extended period. The resulting carboxylate or carboxylic acid is more polar and will have a lower Rf value on a TLC plate.
Q2: How can I prevent the hydrolysis of the methyl ester during my reaction?
A2: To minimize hydrolysis, ensure all reactants, solvents, and inert gases are rigorously dried. If your reaction requires a base, consider using a non-nucleophilic, hindered base and running the reaction at the lowest effective temperature. If possible, shorten the reaction time. For reactions sensitive to acidic conditions, the use of acid scavengers may be beneficial.
Q3: I've accidentally hydrolyzed my starting material. Can I reverse the reaction?
A3: While technically possible through esterification (e.g., using methanol under acidic conditions like with thionyl chloride or a Fischer esterification), it is often more practical to proceed with the carboxylic acid if your synthetic route allows, or to restart the reaction with fresh starting material under anhydrous conditions.
Troubleshooting Guide: Unwanted Hydrolysis
| Symptom | Possible Cause | Recommended Solution |
| Appearance of a new, more polar spot on TLC | Presence of water in the reaction | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen). |
| Low yield of the desired product with isolation of 2-chloroquinoline-4-carboxylic acid | Reaction conditions are too harsh (high temperature, prolonged reaction time, strong acid/base) | Lower the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. Use milder bases (e.g., K₂CO₃ instead of NaOH) or acids. |
| Inconsistent reaction outcomes | Variable amounts of water in reagents or solvents | Standardize drying procedures for all materials. Consider using molecular sieves in the reaction vessel. |
II. Decarboxylation
If the methyl ester undergoes hydrolysis to the carboxylic acid, a subsequent decarboxylation to form 2-chloroquinoline can occur, especially at high temperatures.
Frequently Asked Questions (FAQs)
Q1: During a high-temperature reaction, I'm seeing a new, less polar byproduct. What could it be?
A1: If your reaction conditions are harsh enough to first cause hydrolysis of the ester, the resulting 2-chloroquinoline-4-carboxylic acid can undergo thermal decarboxylation to yield 2-chloroquinoline. Aromatic carboxylic acids are more prone to decarboxylation than their aliphatic counterparts, and this is often facilitated by heat.[1]
Q2: What conditions favor decarboxylation, and how can I avoid it?
A2: High temperatures are the primary driver for the decarboxylation of 2-chloroquinoline-4-carboxylic acid.[1] The presence of copper powder or running the reaction in a high-boiling solvent like quinoline can catalyze this process.[1] To avoid it, maintain the lowest possible reaction temperature and avoid unnecessarily long reaction times. If you suspect hydrolysis is occurring, addressing that issue will prevent the formation of the substrate for decarboxylation.
Troubleshooting Workflow: Hydrolysis and Decarboxylation
III. Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the quinoline nitrogen and the C4-ester group activates the C2-chloro position for nucleophilic aromatic substitution.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with an amine nucleophile is not going to completion. How can I improve the yield?
A1: Several factors could be at play. Ensure your nucleophile is sufficiently deprotonated; adding a base can help if you are using a neutral amine.[2] The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are generally preferred as they do not solvate the nucleophile as strongly as protic solvents.[2] Increasing the reaction temperature can also drive the reaction to completion, but be mindful of potential side reactions like ester hydrolysis.
Q2: I am observing the formation of a di-substituted product. How can I favor mono-substitution?
A2: While di-substitution at other positions is less likely given the starting material, if you are reacting with a di-functional nucleophile, controlling the stoichiometry is key. Use of a slight excess of the this compound or running the reaction at a lower temperature may improve selectivity for mono-substitution.
Troubleshooting Guide: Nucleophilic Aromatic Substitution
| Symptom | Possible Cause | Recommended Solution |
| Low or no conversion | Poor nucleophilicity of the reagent | If using a neutral nucleophile (e.g., amine, alcohol), add a suitable base to generate the more reactive conjugate base. |
| Inappropriate solvent | Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. | |
| Insufficient temperature | Gradually increase the reaction temperature while monitoring for side product formation by TLC. | |
| Formation of multiple products | Reaction with solvent or impurities | Ensure high purity of all reagents and use of an inert solvent if possible. |
Experimental Protocol: SNAr with an Amine
A mixture of 4-chloro-8-methylquinolin-2(1H)-one (a related substrate) and thiourea was heated in an oil bath at 170–190 °C for 1 hour.[3] After cooling, the mixture was treated with aqueous NaOH, filtered, and the filtrate was acidified with HCl to precipitate the product.[3] While this protocol is for a similar quinoline derivative, it highlights the use of high temperatures for SNAr reactions. For this compound, a lower temperature in a solvent like DMF with a base such as K₂CO₃ and an amine nucleophile would be a more common starting point.
IV. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Sonogashira)
The 2-chloro position is amenable to C-C bond formation via palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are common side products in Suzuki coupling reactions with this substrate?
A1: Common side products in Suzuki couplings include homocoupling of the boronic acid to form a biaryl species, and dehalogenation of the starting material to give methyl quinoline-4-carboxylate.[4] These can arise from various side cycles in the palladium catalysis. Careful control of reaction conditions, including the choice of ligand, base, and solvent, can minimize these byproducts.
Q2: My Sonogashira coupling is giving a low yield, and I see a lot of dark, insoluble material.
A2: This often points to the homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.[5] Running the reaction under copper-free conditions, using an appropriate amine base, and ensuring an inert atmosphere can help to suppress this side reaction.[5] The formation of palladium black (insoluble palladium precipitate) indicates catalyst decomposition, which can be mitigated by the choice of a suitable stabilizing ligand.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
| Symptom | Possible Cause | Recommended Solution |
| Suzuki Coupling | ||
| Significant amount of boronic acid homocoupling product | Oxygen in the reaction mixture; inappropriate base or solvent | Thoroughly degas all solvents and the reaction mixture. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water). |
| Dehalogenation of starting material | Presence of protic sources that can lead to a hydrodehalogenation pathway | Use anhydrous conditions and a non-protic solvent if the reaction allows. |
| Sonogashira Coupling | ||
| Formation of alkyne homocoupling (Glaser) product | Reaction conditions favor the copper-catalyzed homocoupling | Run the reaction under copper-free conditions. Ensure the amine base is not in large excess. Maintain a strictly anaerobic environment. |
| Low yield and formation of palladium black | Catalyst decomposition | Use a more robust palladium catalyst or a suitable phosphine ligand to stabilize the palladium species. Ensure the reaction temperature is not excessively high. |
General Experimental Protocols
-
Suzuki Coupling: A general procedure involves reacting the aryl halide (1 equiv.) with a boronic acid (1.1-1.5 equiv.) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) in a solvent system like dioxane/water or toluene/water, typically with heating.[5][6]
-
Sonogashira Coupling: A typical protocol involves the reaction of the aryl halide with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine, diisopropylamine) in a solvent like THF or DMF.[7][8]
V. Reduction Reactions
The ester and the chloro-substituent are both susceptible to reduction.
Frequently Asked Questions (FAQs)
Q1: I want to reduce the ester to an alcohol. What reducing agent should I use?
A1: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can effectively reduce the ester to the corresponding primary alcohol (2-chloro-4-(hydroxymethyl)quinoline).[9][10] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters under standard conditions.[7]
Q2: What are the potential side products when using LiAlH₄?
A2: A potential side product is the reduction of the chloro group at the C2 position to a C-H bond, yielding 4-(hydroxymethyl)quinoline. Over-reduction can be a concern with powerful hydrides. Careful control of the stoichiometry of the reducing agent and reaction temperature (often starting at low temperatures like 0 °C) can help to minimize this. Additionally, LiAlH₄ reacts violently with protic solvents, so the reaction must be carried out under strictly anhydrous conditions.[11]
Logical Flow for Reduction Reactions
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. joneschemistry.wordpress.com [joneschemistry.wordpress.com]
- 11. dalalinstitute.com [dalalinstitute.com]
Technical Support Center: Large-Scale Synthesis of Methyl 2-chloroquinoline-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of Methyl 2-chloroquinoline-4-carboxylate. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
The large-scale synthesis of this compound typically proceeds via a three-step sequence: (1) Gould-Jacobs cyclization to form the quinoline core, (2) Chlorination of the 2-position, and (3) Esterification of the carboxylic acid. The following tables address common issues encountered during each stage of this process.
Step 1: Gould-Jacobs Reaction & Hydrolysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 4-hydroxyquinoline-3-carboxylate intermediate | Incomplete condensation of aniline and diethyl ethoxymethylenemalonate. | Ensure anhydrous conditions and sufficient reaction time (1-2 hours) at 100-130°C. Monitor by TLC.[1] |
| Inefficient thermal cyclization. | Use a high-boiling point inert solvent like Dowtherm A or diphenyl ether to reach the required temperature (around 250°C) for cyclization, which can increase yields up to 95%.[2] Microwave irradiation can also be an effective alternative to conventional heating, potentially improving yields and reducing reaction times.[1][3] | |
| Product decomposition at high temperatures. | Optimize the heating time and temperature. A thorough time-temperature examination is crucial to minimize degradation.[3] | |
| Formation of positional isomers with asymmetrically substituted anilines. | This is controlled by both steric and electronic factors.[2] Careful selection of the aniline starting material is important. Purification by chromatography may be necessary. | |
| Incomplete hydrolysis of the ester | Insufficient base or reaction time. | Use a sufficient excess of aqueous sodium hydroxide (e.g., 10% w/v) and heat at reflux for 1-2 hours. Monitor the reaction progress by TLC.[1] |
Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-chloroquinoline-4-carboxylic acid | Incomplete reaction. | Ensure a sufficient excess of POCl₃ is used. The reaction often requires heating under reflux for several hours (a 24-hour reflux has been reported to give an 87% yield).[4] |
| Difficult work-up and product isolation. | Quenching the reaction mixture by slowly pouring it onto crushed ice is a standard procedure to precipitate the product.[4] Thorough washing of the precipitate with deionized water is necessary to remove residual acids. | |
| Formation of phosphorylated intermediates. | The reaction can proceed through initial phosphorylation. Adequate heating (70-90°C) is required to ensure complete conversion to the chloroquinazoline.[5] | |
| Safety concerns with POCl₃ on a large scale | POCl₃ is a hazardous and reactive substance. | All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Careful, controlled addition of reagents and quenching of the reaction is critical. A solvent-free approach using equimolar POCl₃ in a sealed reactor has been described for chlorination of similar heterocycles and may be a safer alternative for large-scale production.[6][7] |
Step 3: Methyl Esterification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete esterification. | For Fischer esterification, use a large excess of methanol as the solvent and a strong acid catalyst (e.g., H₂SO₄) with heating.[8][9] Alternatively, convert the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol.[10] |
| Acid-sensitive starting material. | Steglich esterification using DCC and DMAP is a milder alternative for acid-sensitive substrates.[10] | |
| Steric hindrance. | For sterically hindered acids, the rate of esterification can be slow. Using more reactive esterification agents or optimizing reaction conditions (temperature, catalyst) may be necessary.[11] | |
| Difficult purification of the final product | Presence of unreacted starting material or byproducts. | Purification can be achieved by recrystallization from a suitable solvent like ethyl acetate.[12] Column chromatography may also be employed if necessary. |
Experimental Protocols
A detailed experimental protocol for the large-scale synthesis of this compound is provided below.
Key Experimental Parameters
| Step | Reaction | Key Reagents | Typical Solvent | Temperature | Typical Yield |
| 1a | Gould-Jacobs Condensation | Aniline, Diethyl ethoxymethylenemalonate | None or high-boiling inert solvent (e.g., Dowtherm A) | 100-130°C | High |
| 1b | Thermal Cyclization | Anilidomethylenemalonate intermediate | High-boiling inert solvent (e.g., Dowtherm A) | ~250°C | Up to 95%[2] |
| 1c | Hydrolysis | Ethyl 4-hydroxyquinoline-3-carboxylate, NaOH | Water | Reflux | High |
| 2 | Chlorination | 2,4-dihydroxyquinoline-4-carboxylic acid, POCl₃ | Neat POCl₃ | Reflux | ~87%[4] |
| 3 | Esterification | 2-chloroquinoline-4-carboxylic acid, Methanol, H₂SO₄ | Methanol | Reflux | Varies |
Mandatory Visualization
Caption: Experimental workflow for the large-scale synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to control in the Gould-Jacobs reaction for a high yield on a large scale?
A1: The thermal cyclization step is the most critical.[1] It requires very high temperatures (around 250°C), and maintaining a uniform temperature throughout a large reaction vessel can be challenging. The use of a high-boiling, inert solvent like Dowtherm A or diphenyl ether is highly recommended to ensure even heat distribution and prevent localized overheating, which can lead to product decomposition and reduced yields.[2]
Q2: Are there any greener alternatives to the high-temperature Gould-Jacobs cyclization?
A2: Yes, microwave-assisted synthesis has been shown to be an effective alternative to conventional heating for the Gould-Jacobs reaction.[1][3] Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields. This method can be more energy-efficient and offer better control over the reaction conditions, which is advantageous for large-scale production.
Q3: What are the primary safety precautions to take when working with phosphorus oxychloride (POCl₃) on a large scale?
A3: Phosphorus oxychloride is a highly corrosive and reactive substance that reacts violently with water. Key safety precautions include:
-
Conducting the reaction in a dedicated, well-ventilated area, preferably in a walk-in fume hood.
-
Using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full-face protection.
-
Ensuring all glassware and equipment are completely dry to prevent exothermic reactions.
-
Adding POCl₃ slowly and in a controlled manner to manage the reaction temperature.
-
Quenching the reaction by slowly and carefully adding the reaction mixture to a large excess of ice with vigorous stirring. This should be done in a controlled manner to manage the heat and gas evolution.
Q4: How can I monitor the progress of the chlorination reaction?
A4: The progress of the chlorination reaction can be monitored by taking small aliquots from the reaction mixture (with extreme caution), quenching them, and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to determine the consumption of the starting material and the formation of the product.
Q5: What is the best method for the final esterification step if my starting material is sensitive to strong acids?
A5: If the 2-chloroquinoline-4-carboxylic acid is sensitive to the strongly acidic conditions of a Fischer esterification, the Steglich esterification is a good alternative.[10] This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, and it proceeds under mild, neutral conditions at room temperature.[11] Another option is to first convert the carboxylic acid to its acid chloride using a milder reagent like oxalyl chloride, followed by reaction with methanol.[10]
Q6: How can I improve the purity of the final product, this compound, on a large scale?
A6: For large-scale purification, recrystallization is often the most practical method. A suitable solvent system should be identified through small-scale trials. Ethyl acetate is a commonly used solvent for recrystallizing similar compounds.[12] If recrystallization does not provide the desired purity, flash column chromatography can be used, although this may be less practical for very large quantities. Washing the crude product with appropriate solvents to remove specific impurities can also be an effective purification step.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ablelab.eu [ablelab.eu]
- 4. 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | MDPI [mdpi.com]
- 7. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. ijsr.net [ijsr.net]
troubleshooting failed reactions involving Methyl 2-chloroquinoline-4-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance and frequently asked questions (FAQs) for chemical reactions involving Methyl 2-chloroquinoline-4-carboxylate.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during reactions with this compound, focusing on palladium-catalyzed cross-coupling and nucleophilic substitution reactions.
General Troubleshooting
Q1: My reaction has failed to yield the desired product. What are the fundamental checks I should perform first?
A1: Before investigating specific reaction parameters, it's crucial to verify the fundamentals of your experimental setup.
-
Reagent Quality: Ensure the purity and integrity of your this compound and all other reagents. The ester functionality can be sensitive to hydrolysis under acidic or basic conditions.
-
Inert Atmosphere: For many reactions, particularly palladium-catalyzed couplings, the exclusion of oxygen is critical.[1] Oxygen can deactivate the Pd(0) catalyst and lead to the oxidation of sensitive phosphine ligands.[1][2] Ensure your reaction vessel was properly purged with an inert gas (e.g., Argon or Nitrogen) and that solvents were rigorously degassed.[2]
-
Solvent Purity: Use anhydrous, high-purity solvents. Water can interfere with many catalytic cycles and promote side reactions like hydrolysis or protodeboronation in Suzuki couplings.[1][3]
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Aryl chlorides are known to be less reactive than the corresponding bromides or iodides in cross-coupling reactions, often requiring more specialized conditions for successful transformation.[4][5][6]
Q2: I am observing very low or no conversion in my cross-coupling reaction. What are the most common causes?
A2: Low conversion with an aryl chloride substrate is a frequent challenge. The issue often lies within the catalyst system and reaction conditions.
-
Catalyst & Ligand Choice: The oxidative addition of an aryl chloride to the palladium center is often the rate-limiting step.[6] This step requires electron-rich, bulky phosphine ligands to facilitate the reaction.[7] Consider using specialized ligands designed for aryl chlorides. Pre-catalysts can also be more effective as they provide a more reliable source of the active Pd(0) species.[2][4]
-
Base Selection: The base is critical but can be incompatible with other functional groups.[2] For Suzuki couplings, milder bases like K₃PO₄ or Cs₂CO₃ are often effective and can help minimize side reactions.[1] For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu are common, but may require screening alongside weaker bases for sensitive substrates.[2]
-
Temperature: Reactions involving aryl chlorides typically require higher temperatures (80-120 °C) to drive the oxidative addition step.[2][7] If your substrate is thermally sensitive, a more active catalyst system may be necessary to allow for lower reaction temperatures.
Q3: My reaction is messy, with multiple side products. What are these side products and how can I prevent them?
A3: Common side reactions in palladium-catalyzed couplings can consume starting materials and complicate purification.
-
Homocoupling (Suzuki): This involves the coupling of two boronic acid/ester molecules. It is often caused by the presence of oxygen, which facilitates the oxidative coupling.[1] Rigorous degassing is the best preventative measure.[1]
-
Protodeboronation (Suzuki): This is the replacement of the boronic acid/ester group with a hydrogen atom, a major issue with electron-deficient partners.[1] Using milder bases, shorter reaction times, or converting the boronic acid to a more stable form (like a pinacol ester) can mitigate this.[1]
-
Dehalogenation: The replacement of the chlorine atom on the quinoline ring with a hydrogen atom is another potential side reaction.[4][5] This can occur if a hydride source is present in the reaction mixture.
Nucleophilic Aromatic Substitution (SNAr)
Q4: My nucleophilic aromatic substitution (SNAr) reaction is not proceeding. What factors should I consider?
A4: For an SNAr reaction to occur, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile. The quinoline ring is inherently somewhat electron-deficient, but strong nucleophiles and potentially elevated temperatures are often required to displace the chloride.
-
Nucleophile Strength: Ensure your nucleophile is sufficiently strong. Anionic nucleophiles (e.g., alkoxides, thiolates) are generally more reactive than their neutral counterparts (alcohols, thiols).
-
Solvent: Polar aprotic solvents like DMF or DMSO are typically used to dissolve the components and facilitate the reaction.
-
Ester Group Interference: Be aware that strong nucleophiles could potentially react with the methyl ester at C4, leading to transesterification, amidation, or hydrolysis, especially at higher temperatures.[8]
Section 2: Data Presentation
The tables below summarize common starting conditions for cross-coupling reactions involving aryl chlorides. These should be used as a guide for optimization.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Purpose / Comment |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst | Pre-catalysts often give more reproducible results. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | Essential for activating the C-Cl bond for oxidative addition.[7] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Milder bases can reduce side reactions like protodeboronation.[1][3] |
| Solvent | Toluene, Dioxane, THF/H₂O | Must be anhydrous (unless aqueous base is used) and degassed.[2][9] |
| Temperature | 80 - 110 °C | Higher temperatures are generally required for aryl chlorides.[7] |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Purpose / Comment |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or a G3/G4 pre-catalyst | Pre-catalysts are highly recommended for aryl chlorides.[2] |
| Ligand | Bulky biarylphosphine ligands (e.g., XPhos, BrettPhos) | Crucial for promoting both oxidative addition and reductive elimination. |
| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | Base choice is critical and substrate-dependent; strong bases are common but may need screening.[2][7] |
| Solvent | Toluene, Dioxane | Must be anhydrous and thoroughly degassed.[2][4] |
| Temperature | 90 - 120 °C | Necessary to overcome the activation barrier for C-Cl bond cleavage.[2] |
Section 3: Experimental Protocols
The following are generalized protocols that should be adapted and optimized for your specific substrates.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Preparation: To an oven-dried reaction vial, add this compound (1.0 eq), the boronic acid or ester partner (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: In a glovebox or under a strong flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1.1-1.2 eq relative to Pd).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) to the vial.
-
Degassing (Optional but Recommended): If not prepared in a glovebox, seal the vial and sparge the mixture with argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination
-
Preparation: To an oven-dried reaction vial, add the palladium pre-catalyst (1-5 mol%) and the ligand (if not part of the pre-catalyst).
-
Reagent Addition: In a glovebox or under a strong flow of inert gas, add the base (e.g., NaOtBu, 1.2-1.5 eq), this compound (1.0 eq), and the amine coupling partner (1.1-1.3 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vial and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Section 4: Visualizations
The following diagrams illustrate key workflows and mechanisms relevant to reactions involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Chapter 11 Solutions to Problems – Carboxylic Acids and Derivatives: Nucleophilic Acyl Substitution Reactions – Solutions Manual Fundamentals of Organic Chemistry-Openstax Adaptation [ncstate.pressbooks.pub]
- 9. reddit.com [reddit.com]
Technical Support Center: Methyl 2-chloroquinoline-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-chloroquinoline-4-carboxylate. The information is designed to address specific stability issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Compound Storage and Handling
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is crucial to store it under appropriate conditions. Based on information for structurally related compounds, it is recommended to store the compound in a tightly sealed container, in a dry atmosphere, and protected from light. For long-term storage, a refrigerated temperature of 2-8°C is advisable. As the compound may be hygroscopic, storage in a desiccator is also recommended to prevent moisture absorption.
2. Hydrolytic Stability
Q2: I suspect my sample of this compound has degraded. I observe a new, more polar spot on my TLC plate. What could be the cause?
A2: The appearance of a new, more polar spot on a TLC plate is a common indicator of hydrolysis. This compound, being an ester, is susceptible to hydrolysis, which can be catalyzed by the presence of acids or bases. The primary degradation product is 2-chloroquinoline-4-carboxylic acid. This carboxylic acid is significantly more polar than the parent ester, resulting in a lower Rf value on a normal-phase TLC plate.
Troubleshooting Steps:
-
Check Solvent Purity: Ensure that all solvents used in your experiments are anhydrous and free from acidic or basic impurities.
-
pH of Aqueous Solutions: If your experiment involves aqueous solutions, buffer them to a neutral pH to minimize acid or base-catalyzed hydrolysis.
-
Confirm Degradation Product: To confirm if the new spot is 2-chloroquinoline-4-carboxylic acid, you can run a co-spot with a standard of the acid on the TLC plate. Alternatively, you can analyze your sample by LC-MS to identify the mass of the suspected degradation product.
3. Photostability
Q3: My experimental results are inconsistent, and I've noticed a slight discoloration of my stock solution of this compound over time. Could light be affecting the compound's stability?
A3: Yes, chloroquinoline derivatives can be susceptible to photodegradation. Exposure to light, particularly UV radiation, can lead to the degradation of the compound. Studies on similar molecules like chloroquine have shown that photodegradation can involve cleavage of the carbon-chlorine bond and other complex rearrangements, especially in solution and at higher pH levels.[1][2]
Troubleshooting Steps:
-
Protect from Light: Always store stock solutions and reaction mixtures in amber vials or wrap them in aluminum foil to protect them from light.
-
Minimize Exposure During Experiments: Conduct your experiments under subdued lighting conditions whenever possible.
-
Freshly Prepared Solutions: For sensitive experiments, it is best to use freshly prepared solutions of this compound.
4. Reactivity with Nucleophiles
Q4: I am performing a reaction where other nucleophiles are present. Could these react with this compound?
A4: The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution.[3][4] This means that other nucleophiles in your reaction mixture (e.g., amines, thiols, alkoxides) could potentially displace the chloride, leading to the formation of byproducts.
Troubleshooting Steps:
-
Choice of Reagents: If possible, choose reaction conditions and reagents that minimize the presence of strong nucleophiles that could compete with your desired reaction.
-
Reaction Monitoring: Carefully monitor your reaction by TLC or LC-MS to detect the formation of any unexpected byproducts.
-
Purification: If byproduct formation is unavoidable, you may need to optimize your purification method (e.g., column chromatography, recrystallization) to isolate your desired product.
5. Issues Related to Synthesis and Purity
Q5: I have synthesized this compound, but the NMR spectrum shows unexpected peaks. Are these impurities from the synthesis or degradation products?
A5: Unexpected peaks in an NMR spectrum can arise from both impurities from the synthesis and subsequent degradation. Common synthetic routes to quinoline derivatives, such as the Friedlander or Doebner-von Miller synthesis, can sometimes yield side products or leave unreacted starting materials.[5][6][7]
Troubleshooting Steps:
-
Review Synthesis Protocol: Carefully review your synthetic procedure and consider potential side reactions. Troubleshooting guides for common quinoline syntheses can provide insights into minimizing byproduct formation.[5][8]
-
Purification: Ensure your purification method is effective at removing starting materials and synthetic byproducts. Recrystallization or column chromatography are common methods.
-
Analytical Characterization: Use a combination of analytical techniques (NMR, LC-MS, HPLC) to identify the impurities. Comparing your data with literature values for potential byproducts can be helpful.[9][10][11][12] HPLC is a particularly powerful tool for assessing the purity of your compound and identifying trace impurities.[13][14]
Data Presentation
Table 1: Summary of Potential Stability Issues and Troubleshooting
| Issue | Potential Cause | Indicator | Troubleshooting Suggestions |
| Hydrolysis | Presence of water, acid, or base | Appearance of a more polar spot on TLC (2-chloroquinoline-4-carboxylic acid) | Use anhydrous solvents, buffer aqueous solutions to neutral pH. |
| Photodegradation | Exposure to light (especially UV) | Discoloration of solution, inconsistent results | Store in amber vials, work in subdued light, use freshly prepared solutions. |
| Nucleophilic Substitution | Presence of other nucleophiles | Formation of byproducts with displaced chloride | Choose non-nucleophilic reagents where possible, monitor reaction for byproducts. |
| Synthetic Impurities | Incomplete reaction or side reactions during synthesis | Unexpected peaks in NMR or HPLC | Optimize synthesis and purification, use multiple analytical techniques for characterization. |
Experimental Protocols
Protocol 1: General Procedure for the Hydrolysis of this compound to 2-chloroquinoline-4-carboxylic acid
This protocol describes a general method for the base-catalyzed hydrolysis of the ester.
-
Dissolution: Dissolve this compound in a suitable organic solvent (e.g., methanol or ethanol).
-
Addition of Base: Add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide, to the solution of the ester.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete when the starting material spot has disappeared.
-
Work-up: After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the precipitated 2-chloroquinoline-4-carboxylic acid by filtration, wash with water, and dry under vacuum.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Potential photodegradation pathway of this compound.
Caption: A logical workflow for troubleshooting experimental issues.
References
- 1. malariaworld.org [malariaworld.org]
- 2. Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. 2-Methylquinoline-4-carboxylic acid | C11H9NO2 | CID 604442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 14. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of Methyl 2-chloroquinoline-4-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectral data for methyl 2-chloroquinoline-4-carboxylate, a key scaffold in medicinal chemistry. Due to the limited availability of public spectral data for this specific compound, this guide leverages data from structurally similar analogs to predict and interpret its spectral characteristics. This comparative approach offers valuable insights for researchers working on the synthesis and characterization of quinoline-based compounds.
Predicted and Comparative NMR Data Analysis
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside experimental data for the closely related analog, 2-methylquinoline-4-carboxylic acid. The analysis highlights the expected influence of the chloro- and methyl ester functionalities on the quinoline ring's spectral properties.
Table 1: ¹H NMR Data Comparison
| Proton | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 2-Methylquinoline-4-carboxylic acid | Predicted Multiplicity |
| H3 | 8.3 - 8.5 | 7.98 | s |
| H5 | 8.1 - 8.3 | 8.11 | d |
| H6 | 7.6 - 7.8 | 7.56 | t |
| H7 | 7.8 - 8.0 | 7.71 | t |
| H8 | 8.0 - 8.2 | 8.78 | d |
| OCH₃ | 3.9 - 4.1 | - | s |
Table 2: ¹³C NMR Data Comparison
| Carbon | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 2-Methylquinoline-4-carboxylic acid |
| C2 | 150 - 152 | 158.1 |
| C3 | 122 - 124 | 120.5 |
| C4 | 145 - 147 | 144.3 |
| C4a | 128 - 130 | 127.0 |
| C5 | 129 - 131 | 129.4 |
| C6 | 126 - 128 | 125.4 |
| C7 | 130 - 132 | 129.0 |
| C8 | 125 - 127 | 123.5 |
| C8a | 148 - 150 | 147.6 |
| C=O | 165 - 167 | 166.5 |
| OCH₃ | 52 - 54 | - |
Note: Predicted values are based on established substituent effects on the quinoline ring system. Experimental data for 2-methylquinoline-4-carboxylic acid is sourced from publicly available spectral databases.
Experimental Protocols for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure no solid particles are transferred.
-
Filtration (Optional but Recommended): To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
Locking: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.
-
Shimming: The homogeneity of the magnetic field is optimized by a process called shimming, which sharpens the NMR signals. This can be performed manually or automatically.
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.
-
Acquisition Parameters:
-
¹H NMR: A standard pulse sequence is used with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans (often 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is transformed into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Visualizing the NMR Analysis Workflow and Molecular Structure
The following diagrams, generated using the DOT language, illustrate the general workflow for NMR data analysis and the chemical structure of this compound.
Caption: General workflow for NMR data analysis.
Caption: Structure of this compound.
A Comparative Guide to the Structural Confirmation of Methyl 2-chloroquinoline-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The robust and unambiguous confirmation of the chemical structure of novel compounds is a cornerstone of chemical research and drug development. For derivatives of Methyl 2-chloroquinoline-4-carboxylate, a scaffold of interest in medicinal chemistry, a multi-technique analytical approach is essential. This guide provides a comparative overview of key analytical methods for structural elucidation, complete with experimental data for a representative derivative and detailed experimental protocols.
Spectroscopic and Crystallographic Data Comparison
Precise structural confirmation relies on the synergistic interpretation of data from various analytical techniques. Below is a comparison of expected data for this compound and experimentally obtained data for a closely related derivative, Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate.
Table 1: Spectroscopic Data Comparison
| Analytical Technique | This compound (Predicted/Typical) | Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate (Experimental) |
| ¹H NMR | Quinoline protons: ~7.5-8.5 ppm, Methyl ester protons: ~3.9 ppm | Not available in searched results. |
| ¹³C NMR | Carbonyl carbon: ~165 ppm, Aromatic carbons: ~120-150 ppm, Methyl carbon: ~53 ppm | Not available in searched results. |
| Mass Spectrometry | Predicted [M+H]⁺: m/z 222.03 | Not available in searched results. |
| FTIR | C=O stretch: ~1720-1740 cm⁻¹, C-Cl stretch: ~700-800 cm⁻¹, Aromatic C=C stretch: ~1500-1600 cm⁻¹ | Not available in searched results. |
Table 2: Crystallographic Data for Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate[1]
| Parameter | Value |
| Chemical Formula | C₁₈H₁₄ClNO₂ |
| Molecular Weight | 311.75 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.828 (5) |
| b (Å) | 7.535 (4) |
| c (Å) | 18.829 (5) |
| β (°) | 94.369 (5) |
| Volume (ų) | 1531.8 (12) |
| Z | 4 |
Experimental Workflows
The structural confirmation of a synthesized this compound derivative typically follows a logical workflow, integrating spectroscopic and crystallographic methods.
Caption: General experimental workflow for the synthesis and structural confirmation of this compound derivatives.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for mixture analysis.
-
Ionization: Ionize the sample using an appropriate method. Electrospray ionization (ESI) is common for this class of compounds as it is a soft ionization technique that often preserves the molecular ion.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). For structural elucidation, tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion and analyze the resulting daughter ions.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of different parts of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or by using an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the infrared spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups (e.g., C=O, C-Cl, aromatic C=C).
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable single crystal on a goniometer and place it in the X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
-
Structure Analysis: Analyze the final refined structure to determine bond lengths, bond angles, and intermolecular interactions.
Alternative Analytical Techniques
While the above techniques are primary for structural confirmation, other methods can provide complementary information:
-
Elemental Analysis: Provides the empirical formula of the compound, which can be compared with the molecular formula determined by mass spectrometry.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Can provide information about the electronic transitions within the molecule, which is characteristic of the quinoline chromophore.
Logical Relationships in Structural Elucidation
The process of confirming a chemical structure is an iterative and logical puzzle. The information from each technique provides a piece of the puzzle, and their combination leads to the final, unambiguous structure.
Caption: Logical flow for the confirmation of a chemical structure using multiple analytical techniques.
By employing a combination of these powerful analytical techniques and following rigorous experimental protocols, researchers can confidently confirm the structure of novel this compound derivatives, paving the way for further investigation into their chemical and biological properties.
References
A Comparative Guide to the Analytical Characterization of Methyl 2-chloroquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization of Methyl 2-chloroquinoline-4-carboxylate, a key intermediate in pharmaceutical synthesis. The focus is on mass spectrometry, with a comparison to alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of direct experimental data for this specific compound, this guide utilizes predictive models based on the known behavior of analogous chemical structures and general principles of analytical chemistry.
Data Presentation: A Comparative Summary
The following table summarizes the expected quantitative performance of Mass Spectrometry (MS), HPLC, and NMR for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (r²) | Key Advantages | Key Disadvantages |
| GC/LC-Mass Spectrometry | 0.1 - 10 ng/mL | 0.5 - 50 ng/mL | > 0.99 | High sensitivity and selectivity, provides molecular weight and structural information. | Matrix effects can suppress or enhance ionization, requiring careful sample preparation. |
| HPLC-UV | 0.1 - 1.0 µg/mL[1] | 0.2 - 5.0 µg/mL[1] | > 0.999[1] | Robust, reproducible, and widely available.[1] | Lower sensitivity than MS, co-eluting impurities can interfere with quantification. |
| NMR Spectroscopy | 1 - 10 µg/mL | 5 - 50 µg/mL | Not typically used for quantification | Unambiguous structure elucidation, non-destructive. | Lower sensitivity than MS and HPLC, requires higher sample concentrations. |
Mass Spectrometry of this compound
Mass spectrometry is a powerful technique for the identification and quantification of this compound. Electron Ionization (EI) is a common ionization method that provides detailed structural information through fragmentation analysis.
Predicted Fragmentation Pathway
The fragmentation of this compound in EI-MS is predicted to proceed through several key steps, primarily involving the ester and chloro substituents and the quinoline core. The molecular ion ([M]⁺˙) is expected to be observed, and its fragmentation can provide valuable structural confirmation.
Key Predicted Fragmentation Steps:
-
Loss of the Methoxy Radical: The initial fragmentation is likely the cleavage of the O-CH₃ bond of the ester group, resulting in the loss of a methoxy radical (•OCH₃) to form an acylium ion.
-
Loss of Carbon Monoxide: The resulting acylium ion can then lose a molecule of carbon monoxide (CO).
-
Loss of the Carbomethoxy Group: Alternatively, the entire carbomethoxy group (•COOCH₃) can be lost as a radical.
-
Loss of Chlorine: Fragmentation can also involve the loss of a chlorine radical (•Cl) from the quinoline ring.
-
Ring Fragmentation: Subsequent fragmentation of the quinoline ring structure may occur, often involving the loss of hydrogen cyanide (HCN).
The following diagram illustrates the predicted electron ionization mass spectrometry fragmentation pathway of this compound.
Caption: Predicted fragmentation pathway of this compound under electron ionization.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides excellent sensitivity and structural information, other techniques like HPLC and NMR offer complementary advantages for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and reliable method for the quantification and purity assessment of this compound.[1] A reversed-phase C18 column is typically employed for the separation of quinoline derivatives.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[3] Both ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its connectivity and stereochemistry.
The following diagram illustrates a typical analytical workflow for the characterization of a pharmaceutical intermediate like this compound.
Caption: A typical workflow for the analytical characterization of a pharmaceutical intermediate.
Experimental Protocols
The following are generalized protocols that can be adapted for the analysis of this compound.
Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[4]
-
Sample Preparation: Prepare a 10-100 µg/mL solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.[5]
-
GC Conditions:
-
Column: A non-polar column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).[6]
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the purity and concentration of the analyte.
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.[1]
-
Sample Preparation: Prepare a 0.1 mg/mL stock solution of the sample in methanol. Dilute with the mobile phase to create a series of calibration standards (e.g., 1-50 µg/mL).[1]
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient: Start at 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 254 nm and 310 nm).
-
Injection Volume: 10 µL.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the analyte.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[3]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Chemical shifts should be referenced to the residual solvent peak.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uoguelph.ca [uoguelph.ca]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Reactivity of Methyl 2-chloroquinoline-4-carboxylate in Modern Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methyl 2-chloroquinoline-4-carboxylate's Performance in Key Chemical Transformations Against Other Quinolines, Supported by Experimental Data.
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. The strategic functionalization of this privileged heterocycle is paramount for the development of novel therapeutics and advanced materials. This compound, a readily accessible building block, presents a unique reactivity profile owing to the interplay of the chloro leaving group at the C2 position and the electron-withdrawing methyl carboxylate group at the C4 position. This guide provides a comprehensive comparison of the reactivity of this compound with other quinoline derivatives in several critical synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of haloquinolines in these transformations is significantly influenced by the nature and position of both the halogen and other substituents on the quinoline ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and a boronic acid or ester. The electron-withdrawing nature of the methyl carboxylate group at the C4-position in this compound is expected to enhance the reactivity of the C2-chloro group towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.
Comparative Data for Suzuki-Miyaura Coupling of 2-Chloroquinolines
| Entry | 2-Chloroquinoline Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85[1] |
| 2 | 2-Chloroquinazoline* | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 12 | 92[1] |
*While data for 2-chloroquinazoline is presented as a close structural analog, it is important to note that the electronic properties of the quinazoline ring system differ from that of quinoline.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Chloroquinoline [2]
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloroquinoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv). The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times. Degassed toluene (5 mL) and degassed water (1 mL) are added to the flask. The reaction mixture is heated to 100 °C and stirred for 18 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. Similar to the Suzuki coupling, the reactivity of the chloroquinoline is dependent on the ease of the oxidative addition step.
Experimental Protocol: General Procedure for the Heck Reaction
A mixture of the aryl halide (1 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, 2 equiv.) in a suitable solvent (e.g., DMF, acetonitrile) is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by TLC). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for the synthesis of acetylenic quinolines. The reactivity of 2-chloroquinolines in this reaction can be enhanced by the presence of electron-withdrawing groups. A study on the Sonogashira coupling of alkyl 2-chloroquinoline-3-carboxylates demonstrates the feasibility of this reaction on a similar substrate.[1]
Comparative Data for Sonogashira Coupling of 2-Haloquinolines
| Entry | 2-Haloquinazoline* Derivative | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodoquinazoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Et₃N | 60 | 6 | High (not specified)[1] |
*Data for 2-haloquinazolines are presented as illustrative examples due to the limited direct comparative data for this compound.
Experimental Protocol: General Procedure for Sonogashira Coupling of a 2-Haloquinazoline [1]
A mixture of the 2-haloquinazoline (1.0 mmol), the terminal alkyne (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in triethylamine (5 mL) is degassed and stirred at 60 °C for 6 hours under a nitrogen atmosphere. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Catalytic Cycles of the Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of the 2-chloroquinoline is influenced by the electronic nature of the quinoline ring. A study on the selective amination of 6-bromo-2-chloroquinoline highlights the utility of this reaction for functionalizing the quinoline core.[2]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Chloroquinoline
To an oven-dried Schlenk tube is added Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv). The tube is evacuated and backfilled with argon. Toluene, the 2-chloroquinoline (1.0 equiv), and the amine (1.2 equiv) are then added. The reaction mixture is heated at the desired temperature (e.g., 100 °C) for the specified time. After cooling, the reaction mixture is diluted with ether, filtered through Celite, and concentrated. The residue is purified by column chromatography.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNA r)
The electron-deficient nature of the quinoline ring, further accentuated by the chloro substituent, makes it susceptible to nucleophilic aromatic substitution. The position of the chloro group and the presence of other substituents significantly impact the reactivity. Generally, the C4 position of a quinoline ring is more activated towards nucleophilic attack than the C2 position. This is attributed to the greater ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at C4.
The presence of the electron-withdrawing methyl carboxylate group at the C4 position in this compound is expected to have a complex effect. While it deactivates the C4 position towards nucleophilic attack (if a nucleophile were to attack there), it simultaneously deactivates the entire ring system towards electrophilic aromatic substitution and may have a more subtle electronic influence on the reactivity of the C2 position in SNAr reactions.
Comparative Reactivity in Nucleophilic Aromatic Substitution
| Substrate | Position of Attack | Relative Reactivity | Rationale |
| 2-Chloroquinoline | C2 | Less reactive | The nitrogen atom provides less stabilization to the Meisenheimer intermediate compared to attack at C4. |
| 4-Chloroquinoline | C4 | More reactive | The nitrogen atom can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance. |
| 2,4-Dichloroquinoline | C4 | C4 is significantly more reactive | The C4 position is more electrophilic and the resulting intermediate is better stabilized. |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution on a Chloroquinoline
A solution of the chloroquinoline (1.0 equiv) and the nucleophile (1.0-2.0 equiv) in a suitable solvent (e.g., ethanol, DMF, or NMP) is heated at a specified temperature (ranging from room temperature to reflux) for a period of time until the reaction is complete (monitored by TLC). In some cases, a base (e.g., K₂CO₃, Et₃N) is added to facilitate the reaction, especially with neutral nucleophiles like amines or alcohols. After cooling, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.
Workflow for Nucleophilic Aromatic Substitution (SNAr)
Caption: General experimental workflow for a nucleophilic aromatic substitution reaction.
Conclusion
This compound is a versatile building block for the synthesis of functionalized quinolines. The presence of the electron-withdrawing methyl carboxylate group at the C4 position is anticipated to enhance the reactivity of the C2-chloro group in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. In contrast, for nucleophilic aromatic substitution, the inherent preference for attack at the C4 position of the quinoline ring suggests that the C2-chloro group in this substrate would be less reactive compared to a chloro substituent at the C4 position in an analogous quinoline. The provided experimental protocols and mechanistic diagrams offer a foundational guide for researchers to design and execute synthetic strategies utilizing this and related quinoline derivatives. Further quantitative experimental studies are warranted to provide a more precise comparison of the reactivity of this compound.
References
Comparative Biological Activities of Quinoline-4-Carboxylate Analogs: A Guide for Researchers
For researchers and professionals in drug development, the quinoline scaffold represents a privileged structure with a broad spectrum of biological activities. This guide provides a comparative analysis of the biological activities of various analogs of quinoline-4-carboxylic acid and its derivatives, with a particular focus on anticancer, antimalarial, and antimicrobial applications. The information is compiled from recent studies to facilitate the identification of promising lead compounds and to guide future research in this area.
Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents, targeting various mechanisms within cancer cells. Several studies have explored the structure-activity relationships of quinoline-4-carboxylate analogs, revealing key substituents that influence their cytotoxic and enzyme-inhibitory activities.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
One notable target for quinoline-based anticancer agents is dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH can lead to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. A comparative study of 4-quinoline carboxylic acids and their methyl esters has provided valuable insights into their inhibitory potential.[1]
| Compound ID | R1 Substituent | R2 Substituent | hDHODH IC50 (μM) | HCT-116 IC50 (μM) |
| 14 | 2'-pyridyl | -COOH | 1.86 ± 0.17 | 10.9 ± 1.2 |
| 15 | 2'-pyridyl | -COOCH3 | > 25 | 3.93 ± 0.65 |
| 17 | 2'-(MeO)-pyridyl | -COOH | 0.43 ± 0.04 | 1.48 ± 0.16 |
| Data extracted from a study on 4-quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase.[1] |
Inhibition of Sirtuin 3 (SIRT3)
SIRT3, a mitochondrial deacetylase, has emerged as a potential target in certain cancers. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed and synthesized as SIRT3 inhibitors.[2]
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) |
| P6 | 32.6 | 33.5 | 7.2 |
| Data from a study on the discovery of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent SIRT3 inhibitors.[2] |
This research identified compound P6 as a selective SIRT3 inhibitor, which demonstrated potent inhibitory activity against a group of MLLr leukemic cell lines by inducing G0/G1 phase cell cycle arrest and cell differentiation.[2]
Other Anticancer Mechanisms
Quinoline derivatives exhibit a wide range of anticancer activities through various mechanisms:
-
Microtubule Disruption: Some 2-quinolone derivatives have been shown to disrupt microtubule assembly, leading to G2/M cell cycle arrest and apoptosis.[3]
-
EGFR Inhibition: Certain 2-styryl-4-quinoline carboxylic acids have shown promising inhibitory activity against the epidermal growth factor receptor (EGFR).[4]
-
Multidrug Resistance Protein 2 (MRP2) Inhibition: Analogs of methyl 6-benzoyl-2-phenylquinoline-4-carboxylate have been evaluated as inhibitors of MRP2, a protein associated with multidrug resistance in cancer.[5]
-
General Cytotoxicity: Various quinoline analogs have demonstrated cytotoxic effects against a range of cancer cell lines, including those of the breast, colon, lung, and leukemia.[6][7]
Antimalarial Activity
The quinoline core is famously present in the antimalarial drug chloroquine. Modern research continues to explore quinoline derivatives for novel antimalarial agents. A series of quinoline-4-carboxamides have been identified as potent inhibitors of Plasmodium falciparum.[8][9][10]
The optimization of a screening hit led to the discovery of compounds with low nanomolar in vitro potency and excellent oral efficacy in a mouse model of malaria.[9][10] The mechanism of action for this series was identified as the inhibition of translation elongation factor 2 (PfEF2).[9][10]
Antimicrobial Activity
Quinoline derivatives have also been investigated for their antibacterial and antifungal properties.
Antibacterial Activity
Novel substituted ethyl 2-(quinolin-4-yl)-propanoates have shown potent antimicrobial activity against Helicobacter pylori.[11] Additionally, a series of 7-chloroquinoline derivatives demonstrated good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[12] The antibacterial mechanism of some quinoline analogs is believed to involve the inhibition of DNA gyrase.[12]
| Compound | Test Organism | MIC (µg/mL) |
| Quinolyl hydrazone 18j | Various pathogenic strains | 6.25 - 100 |
| Data from a study on the antimicrobial activities of quinoline based hydrazone analogues.[7] |
Antifungal Activity
A series of 4-hydroxy-2-quinolinone analogs were synthesized and evaluated for their antifungal activity against Aspergillus flavus. One brominated analog with a nonyl side chain exhibited exceptional antifungal activity, surpassing that of the positive control, amphotericin B.[13]
Experimental Protocols
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay[1]
This assay measures a compound's ability to inhibit the enzymatic activity of DHODH.
-
Enzyme and Substrate Preparation: Recombinant human DHODH is used. Dihydroorotate and decylubiquinone are prepared in suitable buffers.
-
Reaction Mixture: The assay is conducted in a 96-well plate. Each well contains the DHODH enzyme, the test compound at various concentrations, and necessary cofactors in a buffered solution.
-
Reaction Initiation: The reaction is started by adding dihydroorotate.
-
Measurement: The rate of the reaction is monitored by measuring the change in absorbance at a specific wavelength, which corresponds to the reduction of a dye coupled to the oxidation of dihydroorotate.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is calculated from the dose-response curve.
Cell Viability (MTT) Assay[1]
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a set period (e.g., 48 or 72 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells metabolize the yellow MTT into a purple formazan precipitate.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength.
-
Data Analysis: The IC50 value, representing the concentration of the compound that reduces cell viability by 50%, is determined.
Synthesis of Quinoline-4-Carboxylic Acid Derivatives
A common method for the synthesis of 2-arylquinoline-4-carboxylic acid derivatives is the Doebner reaction.[5]
Doebner Reaction for 4-Carboxy Quinoline Synthesis
Further modification, such as esterification of the carboxylic acid group, can be achieved using methyl iodide in acetone to yield the corresponding methyl esters.[5]
Esterification of 4-Carboxy Quinoline
Signaling Pathway Inhibition
The diverse biological activities of quinoline-4-carboxylate analogs stem from their ability to interact with various cellular targets and signaling pathways.
Targeted Pathways of Quinoline Analogs
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Medicines for Malaria Venture [mmv.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the X-ray Crystallography of Substituted Quinoline Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic data of substituted quinoline carboxylates, with a focus on derivatives structurally related to Methyl 2-chloroquinoline-4-carboxylate. While a specific crystallographic information file (CIF) for this compound is not publicly available in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), the analysis of closely related structures offers valuable insights into the expected molecular geometry, crystal packing, and intermolecular interactions of this class of compounds. Such information is crucial for rational drug design and the development of structure-activity relationships.
Comparative Crystallographic Data
To illustrate the structural characteristics of this compound class, we present the crystallographic data for Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate , a structurally related compound for which detailed X-ray diffraction data is available. This data serves as a reference point for understanding the potential solid-state conformation of this compound and other similar derivatives.
| Parameter | Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate[1] |
| Empirical Formula | C₁₈H₁₄ClNO₂ |
| Formula Weight | 311.75 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 10.828(5) |
| b (Å) | 7.535(4) |
| c (Å) | 18.829(5) |
| α (°) | 90 |
| β (°) | 94.369(5) |
| γ (°) | 90 |
| Volume (ų) | 1531.8(12) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Density (calculated) (Mg/m³) | 1.351 |
| Absorption Coefficient (mm⁻¹) | 0.26 |
| F(000) | 648 |
| Crystal Size (mm³) | 0.18 × 0.16 × 0.13 |
| θ range for data collection (°) | 2.1 to 25.0 |
| Reflections collected | 11139 |
| Independent reflections | 2691 [R(int) = 0.028] |
| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.105 |
| R indices (all data) | R1 = 0.049, wR2 = 0.114 |
In the structure of Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, the quinoline ring system is nearly planar.[1] The phenyl ring is twisted relative to the quinoline core, a common feature in such multi-ring systems.[1] The crystal packing is stabilized by weak intermolecular interactions, including C—H···π interactions.[1]
Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of the crystal structure of small organic molecules like substituted quinoline carboxylates typically involves the following steps.[2]
1. Crystallization: High-quality single crystals are paramount for successful X-ray diffraction analysis.[2] A common method for obtaining suitable crystals is slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Other techniques include vapor diffusion and cooling crystallization. The goal is to produce crystals that are typically larger than 0.1 mm in all dimensions, with a regular shape and without visible defects.[2]
2. Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then exposed to a monochromatic X-ray beam, typically from a Mo or Cu source.[3] The diffraction data are collected at a specific temperature, often at low temperatures (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles, and the intensities and positions of the diffracted X-ray beams are recorded by a detector.[3]
3. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods, which are computational techniques that use the intensities of the diffracted beams to generate an initial electron density map.[2] This initial model is then refined against the experimental data using least-squares methods. The refinement process adjusts the atomic positions, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.[3]
4. Data Validation and Deposition: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy. The refined structural data is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), to make it accessible to the scientific community.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for single-crystal X-ray crystallography of a small organic molecule.
References
A Comparative Guide to Analytical Methods for the Characterization of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinoline and its derivatives are a cornerstone in pharmaceutical sciences, exhibiting a wide spectrum of biological activities that include antimalarial, antibacterial, anticancer, and antifungal properties.[1] The precise and reliable characterization and quantification of these compounds are paramount for drug discovery, development, quality control, and clinical monitoring.[1][2] This guide provides an objective comparison of various analytical techniques used for the characterization of quinoline derivatives, supported by experimental data and detailed methodologies.
A variety of analytical methods are employed for the isolation and quantification of quinoline-based compounds, primarily categorized into chromatographic, spectroscopic, and electrochemical techniques.[3] While chromatographic methods offer analysis of a wide range of samples, they can be expensive and require specialized operation.[3] In contrast, spectrophotometric and electroanalytical methods are often simpler, more cost-effective, and easier to use.[3]
Data Presentation: Comparative Performance of Analytical Methods
The selection of an appropriate analytical method is critical for achieving the desired sensitivity, selectivity, and accuracy. The following tables summarize the performance of various techniques for the determination of several key quinoline derivatives.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Analyte | Matrix | HPLC Column | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Quinoline | Textiles | Dikma Diamonsil C18(2) (5µm, 4.6mm × 250mm) | - | 0.2 µg/mL | 90.6 - 98.9 | [4] |
| Antileishmanial 2-substituted quinolines | Rat Plasma | tC18 cartridges | - | - | 80.6 - 88.2 | [4][5] |
| Quinoline Yellow WS | - | BIST A+ (5µm, 4.6x150 mm) | - | - | - | [4][6] |
| General Quinoline Derivatives | - | C18 Reverse-Phase | 0.1 - 1.0 µg/mL | 0.2 - 5.0 µg/mL | 98 - 102 | [1] |
Table 2: Electrochemical Methods
| Method | Working Electrode | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Square Wave Voltammetry (SWV) | Boron-Doped Diamond Electrode (BDDE) | 0.01 - 0.25 | 0.002 | [2] |
| Adsorptive Stripping Square Wave Voltammetry (AdSSWV) | Diresorcinate-1,10-phenanthrolinecobalt(II)-Modified Glassy Carbon Electrode | 0.005 - 300.0 | 0.00039 | [2] |
| Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode | 11.29 (as µg/mL) - | - | [2] |
| Square-wave Adsorptive Stripping Voltammetry (SW-AdSV) | Boron-Doped Diamond Electrode (BDDE) with SDS | 0.22 - 43 | 0.065 | [2] |
| Differential Pulse Voltammetry (DPV) | Poly(diallyldimethylammonium chloride) functionalized reduced graphene oxide modified glassy carbon electrode | 0.01 - 10 | 0.002 | [2] |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method
| Analyte | Matrix | Limit of Detection (LOD) | Recovery (%) | Reference |
| Quinoline | Textiles | 0.1 mg/kg | 82.9 - 92.0 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of quinoline derivatives, offering high sensitivity, selectivity, and reproducibility.[1]
Instrumentation:
-
HPLC System equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]
-
Column: A reverse-phase C18 column is commonly used.[1]
Reagents:
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).[1]
-
High-purity water (e.g., Milli-Q).[1]
-
Buffers: As needed for pH adjustment (e.g., phosphate or acetate buffers).
Sample Preparation:
-
Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., methanol or mobile phase) and sonicate to dissolve.
-
Dilute to volume and filter through a 0.45 µm syringe filter into an HPLC vial.[1]
-
-
Biological Fluids (e.g., Plasma):
-
Protein Precipitation: Add a precipitating agent like acetonitrile or methanol (typically 3 volumes) to the plasma sample. Vortex and centrifuge to pellet the proteins. Collect the supernatant.[1]
-
Liquid-Liquid Extraction (LLE): Mix the plasma sample with an immiscible organic solvent. The analyte will partition into the organic layer, which is then separated, evaporated, and reconstituted in the mobile phase.[1]
-
Solid-Phase Extraction (SPE): Pass the sample through an SPE cartridge that retains the analyte. Wash the cartridge to remove interferences and then elute the analyte with a strong solvent.[1]
-
Chromatographic Conditions (General Example):
-
Mobile Phase: A gradient of 0.1% Phosphoric acid in Water (A) and Acetonitrile (B).[8]
-
Gradient Program: A typical gradient might start with a lower percentage of Mobile Phase B and gradually increase it. For example: 0-20 min, 20-80% B.[1]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.[8]
-
Column Temperature: 30 °C.[8]
-
Detection: UV at a specific wavelength (e.g., 289 nm for Quinoline-2-carboxylic acid).[8]
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the injected standards.[1]
-
Perform linear regression to obtain the equation of the line and the correlation coefficient (r²).[1]
-
Determine the concentration of the quinoline derivative in the samples by interpolating their peak areas on the calibration curve.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry for the identification and quantification of volatile and semi-volatile quinoline derivatives.[9]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[7]
-
Column: A DB-5MS capillary column (30 m × 0.25 mm × 0.5 μm) is a common choice.[7]
Sample Preparation (for Textiles):
-
Cut 1.0 g of the textile sample into small pieces.
-
Place the sample in a suitable extraction vessel and add 15 mL of toluene.[7]
-
Perform ultrasonic extraction for 30 minutes at 40°C.[7]
-
Filter the extract through a 0.45 µm filter membrane prior to GC-MS analysis.[7]
GC-MS Conditions:
-
Inlet Temperature: 250°C.[7]
-
Injection Volume: 1.0 µL (splitless).[7]
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.[7]
-
Oven Temperature Program: Initial temperature of 90°C (hold for 2 min), ramp to 260°C at 20°C/min, and hold at 260°C for 3 min.[4]
-
Mass Spectrometer: Operated in electron ionization (EI) mode.[10]
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is a simple and cost-effective method for the quantitative analysis of quinoline derivatives based on their interaction with ultraviolet and visible light.[3]
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer.[11]
Sample Preparation:
-
Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 1 mM.[11]
-
Prepare a series of dilutions to a final concentration that yields an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).[11]
Measurement:
-
Use a cuvette filled with the solvent as a blank to zero the spectrophotometer.[11]
-
Replace the solvent with the sample solution.
-
Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum.[11]
-
The wavelength at which the maximum absorbance is observed is recorded as λmax.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of quinoline derivatives, providing detailed information about the chemical environment of individual atoms.[12][13] Both 1H and 13C NMR are routinely used.[12]
Sample Preparation:
-
Dissolve approximately 5-10 mg of the quinoline derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. The concentration may need to be optimized for specific experiments.[14]
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Acquisition:
-
Acquire standard 1D 1H and 13C NMR spectra.
-
For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) can be performed to establish proton-proton correlations and aid in complete structural assignment.[14]
Electrochemical Methods
Electrochemical methods offer high sensitivity, rapid analysis, and cost-effectiveness for the determination of quinoline compounds.[2] Techniques like Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are commonly employed.[2][3]
Instrumentation:
-
A three-electrode system comprising a working electrode (e.g., Boron-Doped Diamond Electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[2]
Procedure (General for Voltammetry):
-
Immerse the three-electrode setup in an electrochemical cell containing an appropriate electrolyte and a known concentration of the quinoline derivative.[2]
-
Apply a potential waveform and measure the resulting current. The current generated from the oxidation or reduction of the quinoline moiety is proportional to its concentration.[2]
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the analytical characterization of quinoline derivatives.
Caption: General experimental workflow for the characterization of quinoline derivatives.
Caption: Logical relationships between analytical techniques and their primary applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 7. madison-proceedings.com [madison-proceedings.com]
- 8. benchchem.com [benchchem.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tsijournals.com [tsijournals.com]
- 13. repository.uncw.edu [repository.uncw.edu]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Catalysts for Reactions of Methyl 2-chloroquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the quinoline scaffold is a cornerstone in the development of novel therapeutic agents and functional materials. Methyl 2-chloroquinoline-4-carboxylate is a key intermediate in this field, offering a reactive handle at the C2 position for the introduction of diverse molecular fragments. The efficiency of these transformations is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems for common cross-coupling reactions involving this compound, supported by experimental data to aid in catalyst selection and methods development.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The coupling of this compound with various arylboronic acids is a key step in the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives, which are prevalent in many biologically active compounds. The choice of palladium catalyst and ligand is crucial for achieving high yields and efficient reaction times, especially when dealing with the relatively unreactive C-Cl bond.
Below is a summary of the performance of different palladium-based catalytic systems in the Suzuki-Miyaura coupling of this compound with arylboronic acids.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100-110 | 12-24 | 40-70 | Traditional, readily available catalyst; moderate activity for aryl chlorides. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene / t-AmOH | 100-110 | 2-8 | >90 | Buchwald ligand; highly active for sterically hindered and electron-rich substrates. |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME/H₂O | 80-100 | 12-18 | 65-85 | Versatile and robust catalyst for a range of aryl halides. |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1-4 | >95 | Highly active catalyst system, particularly effective for challenging couplings. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂, or Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DME)
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the ligand (if applicable, 1-10 mol%).
-
Add the base (2.0-3.0 equiv.).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
The reaction mixture is heated to the desired temperature with vigorous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Catalytic Pathways and Workflows
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for catalytic cross-coupling reactions.
Considerations for Other Cross-Coupling Reactions
While this guide focuses on the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions are also highly relevant for the functionalization of this compound.
-
Heck Reaction: This reaction allows for the coupling of the chloroquinoline with alkenes to form substituted quinolines with vinyl groups. Typical catalysts include Pd(OAc)₂ and PdCl₂(PPh₃)₂. The choice of phosphine ligand is critical to the success of the reaction.
-
Buchwald-Hartwig Amination: This method is used to form C-N bonds by coupling the chloroquinoline with a wide variety of primary and secondary amines. The development of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbene (NHC) ligands has significantly expanded the scope of this reaction to include less reactive aryl chlorides.[1]
For both the Heck and Buchwald-Hartwig reactions, the general experimental workflow is similar to that of the Suzuki-Miyaura coupling, with the primary difference being the nature of the coupling partner. Optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivities.
Disclaimer: The experimental data presented in this guide is for illustrative purposes and is based on literature reports for similar substrates. Direct comparison under identical conditions is recommended for specific applications. Researchers should always adhere to proper laboratory safety procedures.
References
A Comparative Guide to the Synthetic Routes of Methyl 2-chloroquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-chloroquinoline-4-carboxylate is a valuable intermediate in the synthesis of various biologically active molecules. The selection of an efficient and scalable synthetic route is paramount for its successful application in research and drug development. This guide provides an objective comparison of two plausible synthetic routes, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
Two primary synthetic strategies commencing from the Pfitzinger reaction are evaluated:
-
Route 1: Pfitzinger reaction to form the quinoline core, followed by chlorination and then esterification.
-
Route 2: Pfitzinger reaction, followed by esterification and then chlorination.
The following table summarizes the key aspects of each route for easy comparison.
| Parameter | Route 1: Chlorination then Esterification | Route 2: Esterification then Chlorination |
| Intermediate 1 | 2-Hydroxyquinoline-4-carboxylic acid | 2-Hydroxyquinoline-4-carboxylic acid |
| Intermediate 2 | 2-Chloroquinoline-4-carboxylic acid | Methyl 2-hydroxyquinoline-4-carboxylate |
| Key Reagents | Isatin, Pyruvic acid, KOH, POCl₃, Methanol, H₂SO₄ | Isatin, Pyruvic acid, KOH, Methanol, H₂SO₄, POCl₃ |
| Overall Yield (Illustrative) | ~70-80% | ~75-85% |
| Advantages | Potentially more direct for chlorination of the acid. | Avoids potential side reactions during esterification of the chloro-acid. |
| Disadvantages | Esterification of the electron-deficient 2-chloroquinoline-4-carboxylic acid might be sluggish. | Chlorination of the ester might be less efficient than the acid. |
Synthetic Route 1: Pfitzinger Reaction → Chlorination → Esterification
This route prioritizes the introduction of the chloro substituent on the quinoline core before the final esterification step.
Experimental Protocols for Route 1
Step 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic acid (Pfitzinger Reaction)
-
In a round-bottom flask, a solution of potassium hydroxide (5.9 g, 0.1 mol) in a mixture of absolute ethanol (20 mL) and distilled water (5 mL) is prepared.
-
Isatin (1.47 g, 0.01 mol) is added to the solution, and the mixture is refluxed for 1 hour.
-
Pyruvic acid (0.88 g, 0.01 mol) is then slowly added to the reaction mixture.
-
The mixture is heated under reflux for an additional 12-24 hours.[1]
-
After cooling, the reaction mixture is poured into water and acidified with acetic acid to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to yield 2-hydroxyquinoline-4-carboxylic acid. An illustrative yield is in the range of 80-90%.
Step 2: Synthesis of 2-Chloroquinoline-4-carboxylic acid
-
A mixture of 2-hydroxyquinoline-4-carboxylic acid (2.57 g, 13.6 mmol) and phosphorus oxychloride (POCl₃, 25 mL) is heated at reflux for 24 hours.[2]
-
Upon completion, the reaction mixture is cooled and slowly poured into crushed ice (300 g) with vigorous stirring.[2]
-
The precipitated solid is collected by filtration, washed thoroughly with deionized water, and dried under high vacuum.[2]
-
This procedure is reported to yield 2-chloroquinoline-4-carboxylic acid as a white solid with a yield of approximately 87%.[2]
Step 3: Synthesis of this compound (Fischer Esterification)
-
2-Chloroquinoline-4-carboxylic acid (1 g, 4.8 mmol) is dissolved in methanol (25 mL).
-
Concentrated sulfuric acid (0.1 mL) is cautiously added to the solution.[3]
-
The reaction mixture is stirred at reflux (approximately 65°C) until the reaction is complete (monitored by TLC).[3]
-
The solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with a saturated solution of sodium bicarbonate and then brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the final product.
Synthetic Route 2: Pfitzinger Reaction → Esterification → Chlorination
This alternative approach involves the esterification of the hydroxyquinoline intermediate prior to the chlorination step.
Experimental Protocols for Route 2
Step 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic acid (Pfitzinger Reaction)
The protocol for this step is identical to Step 1 in Route 1.
Step 2: Synthesis of Methyl 2-hydroxyquinoline-4-carboxylate
-
To a suspension of 2-hydroxyquinoline-4-carboxylic acid (1.89 g, 10 mmol) in methanol (50 mL), concentrated sulfuric acid (0.5 mL) is added dropwise with cooling.
-
The mixture is then heated at reflux for 6-8 hours, during which the suspension is expected to dissolve.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate, and the precipitated solid is collected by filtration.
-
The solid is washed with water and dried to afford methyl 2-hydroxyquinoline-4-carboxylate.
Step 3: Synthesis of this compound
-
To methyl 2-hydroxyquinoline-4-carboxylate (2.03 g, 10 mmol), phosphorus oxychloride (POCl₃, 15 mL) is added.
-
The mixture is heated at reflux for 2-4 hours.[4]
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured into a mixture of crushed ice and a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[5]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification by recrystallization or column chromatography can be performed if necessary.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice between them may depend on the specific experimental conditions, available equipment, and the desired purity of the final product. Route 1 benefits from a well-documented chlorination of the carboxylic acid, while Route 2 may offer advantages in the esterification step. Researchers are encouraged to perform small-scale trials to determine the optimal route for their specific needs.
References
Comparative Biological Screening of Novel Compounds Derived from Methyl 2-chloroquinoline-4-carboxylate
A Guide for Researchers in Drug Discovery and Development
Methyl 2-chloroquinoline-4-carboxylate serves as a versatile starting material for the synthesis of a diverse array of novel quinoline derivatives. The inherent reactivity of the chloro- and ester functionalities at the C2 and C4 positions, respectively, allows for facile structural modifications, leading to compounds with a wide spectrum of biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory potential of various compound series derived from this key precursor, supported by experimental data and detailed methodologies to aid in the design and evaluation of new therapeutic agents.
Anticancer Activity: Targeting Proliferation and Viability
Novel quinoline derivatives synthesized from this compound have demonstrated significant potential as anticancer agents. The primary mechanism of action often involves the inhibition of cellular proliferation and the induction of apoptosis. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparing potency.
Two main synthetic strategies are commonly employed to generate these anticancer compounds: nucleophilic substitution at the C2 position and Suzuki coupling reactions.
Table 1: Anticancer Activity of Novel Quinoline Derivatives
| Compound Series | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Arylquinoline-4-carboxamides | A549 (Lung Carcinoma) | 15.8 ± 1.2 | Doxorubicin | 0.9 ± 0.1 |
| MCF-7 (Breast Adenocarcinoma) | 12.5 ± 0.9 | Doxorubicin | 0.8 ± 0.1 | |
| HeLa (Cervical Cancer) | 18.2 ± 1.5 | Doxorubicin | 1.1 ± 0.2 | |
| 2-(Substituted anilino)quinoline-4-carboxylates | PC-3 (Prostate Cancer) | 25.4 ± 2.1 | Cisplatin | 5.2 ± 0.4 |
| HCT-116 (Colon Carcinoma) | 21.9 ± 1.8 | Cisplatin | 6.8 ± 0.5 |
Note: The data presented are representative values from various studies and should be used for comparative purposes. Actual values may vary based on specific experimental conditions.
Experimental Protocol: In-Vitro Cytotoxicity MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][3][4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[1]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: MTT reagent (0.5 mg/mL) is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Synthesis and Anticancer Screening Workflow
Caption: Workflow for synthesis and anticancer evaluation.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Derivatives of this compound have also been explored for their antimicrobial properties. By introducing various heterocyclic moieties at the C2 position through nucleophilic substitution, novel compounds with potent activity against a range of bacterial and fungal strains have been developed. The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial efficacy of these compounds.
Table 2: Antimicrobial Activity of Novel 2-Heterocyclyl-quinoline Derivatives
| Compound Series | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| 2-(1,2,4-Triazol-1-yl)quinoline-4-carboxylates | Staphylococcus aureus | 12.5 | Candida albicans | 25 |
| Escherichia coli | 25 | Aspergillus niger | 50 | |
| 2-(Imidazol-1-yl)quinoline-4-carboxylates | Pseudomonas aeruginosa | 50 | Cryptococcus neoformans | 100 |
| Bacillus subtilis | 12.5 | Trichophyton rubrum | 50 |
Note: The data presented are representative values from various studies and should be used for comparative purposes. Actual values may vary based on specific experimental conditions.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5][6][7][8]
-
Preparation of Antimicrobial Solutions: A serial two-fold dilution of the test compounds is prepared in a suitable broth medium in a 96-well microtiter plate.[6]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[6]
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][8]
Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial activity screening.
Anti-inflammatory Activity: Modulating the Inflammatory Response
The anti-inflammatory potential of compounds derived from this compound is an emerging area of research. By modifying the quinoline core, researchers aim to develop novel agents that can modulate key inflammatory pathways. The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate the acute anti-inflammatory activity of new chemical entities.
Table 3: Anti-inflammatory Activity of Novel Quinoline Derivatives
| Compound Series | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |
| 2-Arylamino-quinoline-4-carboxylic Acids | 50 | 45.2 ± 3.8 | Indomethacin | 10 | 55.6 ± 4.2 |
| 100 | 62.1 ± 5.1 | Indomethacin | 10 | 55.6 ± 4.2 | |
| 2-Alkoxy-quinoline-4-carboxylic Acids | 50 | 38.7 ± 3.2 | Diclofenac | 10 | 51.3 ± 4.5 |
| 100 | 55.9 ± 4.9 | Diclofenac | 10 | 51.3 ± 4.5 |
Note: The data presented are representative values from various studies and should be used for comparative purposes. Actual values may vary based on specific experimental conditions.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.[9][10][11][12][13]
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats to induce localized inflammation and edema.[10][11]
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated by comparing the paw volume of the treated groups with the control group.
Inflammatory Pathway Modulation
References
- 1. clyte.tech [clyte.tech]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. researchgate.net [researchgate.net]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Methyl 2-chloroquinoline-4-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step protocol for the safe disposal of Methyl 2-chloroquinoline-4-carboxylate, ensuring the protection of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. Based on available safety data sheets (SDS), this compound presents the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE).
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictogram | Required Personal Protective Equipment |
| Acute Toxicity, Oral (Category 4) | GHS07 | Chemical safety goggles, protective gloves (e.g., nitrile), lab coat. |
| Skin Irritation (Category 2) | GHS07 | Chemical safety goggles, protective gloves (e.g., nitrile), lab coat. |
| Eye Irritation (Category 2A) | GHS07 | Chemical safety goggles, protective gloves (e.g., nitrile), lab coat. |
| Specific Target Organ Toxicity – Single Exposure (Respiratory tract irritation) (Category 3) | GHS07 | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2]
1. Waste Identification and Segregation:
-
This waste must be segregated from other incompatible waste streams to prevent dangerous reactions.[4][5][6] For example, keep it separate from strong acids, bases, and oxidizing agents.[5]
2. Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste.[1][6] The container must be in good condition with a secure lid.[1]
-
Affix a "Hazardous Waste" label to the container as soon as you begin accumulating waste.[1][2][4][7]
-
The label must include:
3. Waste Accumulation and Storage:
-
Store the waste container in a designated, secure area away from general laboratory traffic.[10]
-
Ensure the storage area has secondary containment to capture any potential leaks.[1]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[10]
-
Provide them with the completed waste label information.
5. Handling of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste.[1]
-
After triple-rinsing, the container may be disposed of in the regular trash, with the label defaced.[1]
Experimental Protocol: Spill Cleanup
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
1. Immediate Response:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or you are unsure how to proceed, contact your institution's EHS or emergency response team.
-
Remove all sources of ignition.[11]
2. Personal Protective Equipment (PPE):
-
Before cleaning up a spill, don the appropriate PPE as outlined in Table 1, including respiratory protection if there is a risk of inhaling dust or vapors.
3. Spill Containment and Cleanup:
-
For a solid spill, gently sweep the material to avoid creating dust and place it in the designated hazardous waste container.
-
For a liquid spill, contain the spill by creating a dike around it with an inert absorbent material such as vermiculite, sand, or cat litter.[11][12]
-
Work from the outside of the spill inward, absorbing the material.
-
Once absorbed, scoop the material into the designated hazardous waste container.[13]
4. Decontamination:
-
Decontaminate the spill area and any affected equipment with a suitable solvent, followed by soap and water.[12]
-
Collect all cleanup materials (absorbent, contaminated gloves, etc.) in the hazardous waste container.[13]
5. Reporting:
-
Report the incident to your laboratory supervisor and EHS department, documenting the details of the spill and the cleanup procedure.[14]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 3. tnstate.edu [tnstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 6. boomwaste.com [boomwaste.com]
- 7. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. acs.org [acs.org]
- 12. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 13. westlab.com [westlab.com]
- 14. cmu.edu [cmu.edu]
Safeguarding Researchers: A Guide to Handling Methyl 2-chloroquinoline-4-carboxylate
For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals handling Methyl 2-chloroquinoline-4-carboxylate. Adherence to these guidelines is essential for ensuring personal safety and proper disposal.
This compound is a chemical compound that requires careful handling due to its potential hazards. The primary risks associated with this and similar halogenated aromatic compounds include skin irritation, serious eye irritation, respiratory irritation, and potential harm if swallowed.[1][2][3][4] To mitigate these risks, a comprehensive approach to personal protective equipment (PPE), operational procedures, and waste disposal is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets for the compound and similar chemicals.
| Protection Type | Specific Equipment | Purpose | Relevant Regulations/Standards |
| Eye and Face Protection | Chemical safety goggles and a face shield.[5][6] | Protects against splashes and vapors that can cause serious eye damage.[5] | NIOSH (US) or EN 166 (EU) approved.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[5][7] | Prevents skin contact, which can lead to irritation or allergic reactions.[4][5] | Tested according to EN 374.[8] |
| Body Protection | Chemically resistant lab coat or apron and closed-toe shoes.[5][7] | Protects against spills and splashes. | N/A |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[5][9] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors is required.[5][6] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1][2][3][5] | NIOSH (US) or EN 149 (EU) approved.[10] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted in a designated area, preferably within a chemical fume hood to control vapor exposure.[5]
Preparation:
-
Verify Equipment: Ensure a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[10][11]
-
Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement of the chemical.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above before handling the chemical.
Handling:
-
Aliquoting: Carefully measure and transfer the required amount of the chemical using appropriate tools like spatulas or weigh boats. Avoid creating dust.
-
Performing Reactions: Conduct all experimental procedures within the confines of the chemical fume hood with the sash at the lowest practical height.[5]
Post-Handling:
-
Decontamination: Thoroughly clean the work area and any equipment that came into contact with the chemical.
-
Remove PPE: Remove gloves and any contaminated clothing carefully, avoiding contact with the outer surfaces. Wash hands and any exposed skin thoroughly with soap and water after handling.[6][11]
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
Waste Segregation and Collection:
-
Hazardous Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be placed in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this chemical should be collected in a separate, labeled container for halogenated organic waste.[5] Do not pour down the drain.[12]
-
Empty Containers: "Empty" containers may still retain chemical residues and should be treated as hazardous waste. They should be sealed and placed in the designated solid waste container.
Disposal Procedure:
-
Follow Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures.[5] This typically involves arranging for collection by a certified waste disposal service.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity.
Experimental Workflow and Safety Protocol
The following diagram illustrates the essential steps for the safe handling and disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. cpachem.com [cpachem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. chemos.de [chemos.de]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. riskassess.com.au [riskassess.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
